Product packaging for Prexasertib dihydrochloride(Cat. No.:CAS No. 1234015-54-3)

Prexasertib dihydrochloride

Numéro de catalogue: B610195
Numéro CAS: 1234015-54-3
Poids moléculaire: 438.3 g/mol
Clé InChI: KMEIPKXRCJTZBZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Prexasertib, also known as LY2606368, is a potent and selective Chk1/Chk2 inhibitor. Prexasertib increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia. LY2606368 Causes Replication Catastrophe and Antitumor Effects through CHK1-Dependent Mechanisms. Treatment of cells with LY2606368 results in the rapid appearance of TUNEL and pH2AX-positive double-stranded DNA breaks in the S-phase cell population.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21Cl2N7O2 B610195 Prexasertib dihydrochloride CAS No. 1234015-54-3

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2.2ClH/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEIPKXRCJTZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234015-54-3
Record name Prexasertib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PREXASERTIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RFT476U2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Prexasertib Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prexasertib dihydrochloride (LY2606368) is a potent, second-generation, ATP-competitive small molecule inhibitor primarily targeting checkpoint kinase 1 (CHK1) and, to a lesser extent, checkpoint kinase 2 (CHK2).[1][2][3] Its mechanism of action centers on the disruption of the DNA damage response (DDR) and cell cycle checkpoints, leading to a state of "replication catastrophe" and subsequent apoptosis in cancer cells.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in the characterization of prexasertib.

Core Mechanism of Action: Inhibition of CHK1/CHK2 and Induction of Replication Catastrophe

Prexasertib's primary mode of action is the potent inhibition of CHK1, a critical serine/threonine kinase that plays a central role in the cellular response to DNA damage and replication stress.[2][6] In response to genotoxic insults, CHK1 is activated by Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, initiating a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.[2][7] Prexasertib, by competitively binding to the ATP-binding pocket of CHK1, prevents its autophosphorylation and activation, thereby abrogating this crucial checkpoint.[7][8]

The inhibition of CHK1 by prexasertib has several key downstream consequences:

  • Abrogation of the G2/M and Intra-S Checkpoints: CHK1 inhibition prevents the phosphorylation and subsequent degradation of CDC25A and CDC25C phosphatases.[9][10] This leads to the premature activation of cyclin-dependent kinase 2 (CDK2) and CDK1, forcing cells with damaged DNA to bypass the G2/M checkpoint and enter mitosis.[4][7] Similarly, the intra-S checkpoint, which slows DNA replication in response to damage, is also overridden.[11]

  • Induction of Replication Catastrophe: The unscheduled activation of CDKs in the presence of DNA damage or replication stress leads to an increase in replication fork collapse and the accumulation of DNA double-strand breaks (DSBs).[4][11] This overwhelming level of genomic instability is termed "replication catastrophe" and is a hallmark of prexasertib's activity.[4][5]

  • Inhibition of Homologous Recombination: Prexasertib has been shown to impair homologous recombination (HR), a major pathway for repairing DSBs. It achieves this by downregulating the expression and stability of key HR proteins such as BRCA1 and RAD51.[12][13] This effect makes cancer cells, particularly those with existing DNA repair deficiencies, more susceptible to prexasertib-induced cell death.

  • Induction of Apoptosis: The culmination of extensive DNA damage and the inability to arrest the cell cycle for repair ultimately triggers programmed cell death, or apoptosis.[2][3] This is evidenced by the cleavage of caspase-3 and PARP in prexasertib-treated cancer cells.[2]

Prexasertib also exhibits inhibitory activity against CHK2, albeit to a lesser extent than CHK1.[14] CHK2 is another key checkpoint kinase primarily activated by Ataxia Telangiectasia Mutated (ATM) in response to DSBs. Inhibition of CHK2 further contributes to the disruption of the DDR and enhances the cytotoxic effects of prexasertib.

Quantitative Data

The potency of prexasertib has been quantified in numerous preclinical studies. The following tables summarize key inhibitory concentrations (Ki and IC50) against its primary targets and its anti-proliferative activity across a range of cancer cell lines.

Table 1: Inhibitory Activity of Prexasertib Against Target Kinases

TargetAssay TypeKi (nM)IC50 (nM)
CHK1Cell-free0.9[14]<1[14]
CHK2Cell-free-8[14][15]
RSK1Cell-free-9[14][15]
MELKCell-free-38[14]
SIKCell-free-42[14]
BRSK2Cell-free-48[14]
ARK5Cell-free-64[14]

Table 2: Anti-proliferative Activity (IC50) of Prexasertib in Cancer Cell Lines

Cancer TypeCell LineIC50 (nM)
Ovarian Cancer OVCAR31-10[3]
OV901-10[3]
PEO11-10[3]
PEO41-10[3]
TOV112D1-10[3]
ES21-10[3]
JHOS28400[3]
Acute Lymphoblastic Leukemia BV-1736.33 (48h)[7]
RPMI-8402~15 (48h)[7]
NALM-6~30 (48h)[7]
NALM-19~30 (48h)[7]
MOLT-4~30 (48h)[7]
SUP-B15~100 (48h)[7]
REH96.7 (48h)[7]
CCRF-CEM~100 (48h)[7]
Triple-Negative Breast Cancer MDA-MB-231<50[16]
MDA-MB-468<50[16]
HCC1806<50[16]
Neuroblastoma KELLYLow nM range[2]
NBL-SLow nM range[2]
Pancreatic Cancer PANC-1>1000[2]
Cervical Cancer HeLa~37[14]
Osteosarcoma U-2 OSLow nM range[14]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of prexasertib.

Western Blotting for CHK1 Pathway Proteins

This protocol is used to assess the phosphorylation status and expression levels of CHK1 and its downstream targets.

  • Cell Lysis:

    • Treat cells with prexasertib at desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

    • Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

      • Phospho-CHK1 (Ser296) (1:1000)

      • Phospho-CHK1 (Ser317) (1:1000)

      • Phospho-CHK1 (Ser345) (1:1000)

      • Total CHK1 (1:1000)

      • γH2AX (Ser139) (1:2000)

      • Cleaved PARP (1:1000)

      • β-actin (1:5000) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect proteins using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

Immunofluorescence for DNA Damage Foci (γH2AX and RAD51)

This protocol is used to visualize and quantify DNA double-strand breaks and the recruitment of DNA repair proteins.

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat cells with prexasertib at desired concentrations and time points.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[17]

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.[17]

  • Blocking and Antibody Staining:

    • Wash cells three times with PBS.

    • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.[18]

    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Recommended primary antibodies and dilutions:

      • Anti-γH2AX (Ser139) antibody (1:200 to 1:1000)[19][20]

      • Anti-RAD51 antibody (1:1000)[20]

    • Wash cells three times with PBS.

    • Incubate with Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash cells three times with PBS.

  • Mounting and Imaging:

    • Mount coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify foci per nucleus using image analysis software such as ImageJ or Fiji.[19]

Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation:

    • Treat cells with prexasertib at desired concentrations and time points.

    • Harvest cells by trypsinization and wash with PBS.

    • Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[21]

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software (e.g., FlowJo, ModFit) to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[21]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental logic related to prexasertib's mechanism of action.

Prexasertib_Mechanism_of_Action cluster_upstream Upstream Events cluster_chk1_inhibition CHK1 Inhibition by Prexasertib cluster_downstream Downstream Consequences DNA Damage\nReplication Stress DNA Damage Replication Stress ATR ATR DNA Damage\nReplication Stress->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) CDC25A CDC25A CHK1->CDC25A phosphorylates (inhibits) Wee1 Wee1 CHK1->Wee1 activates Prexasertib Prexasertib Prexasertib->CHK1 inhibits CDK2 CDK2 CDC25A->CDK2 dephosphorylates (activates) Replication Fork\nCollapse Replication Fork Collapse CDK2->Replication Fork\nCollapse promotes G2/M Checkpoint\nAbrogation G2/M Checkpoint Abrogation CDK2->G2/M Checkpoint\nAbrogation drives entry into mitosis Wee1->CDK2 phosphorylates (inhibits) DNA DSBs DNA DSBs Replication Fork\nCollapse->DNA DSBs Apoptosis Apoptosis DNA DSBs->Apoptosis triggers G2/M Checkpoint\nAbrogation->Apoptosis contributes to

Prexasertib's core mechanism of action targeting the ATR-CHK1 pathway.

Experimental_Workflow Cancer Cell Lines Cancer Cell Lines Prexasertib Treatment Prexasertib Treatment Cancer Cell Lines->Prexasertib Treatment Cell Lysis Cell Lysis Prexasertib Treatment->Cell Lysis Cell Fixation & Permeabilization Cell Fixation & Permeabilization Prexasertib Treatment->Cell Fixation & Permeabilization Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Prexasertib Treatment->Cell Cycle Analysis (Flow Cytometry) Western Blot Western Blot Cell Lysis->Western Blot Analysis of Protein Expression & Phosphorylation Analysis of Protein Expression & Phosphorylation Western Blot->Analysis of Protein Expression & Phosphorylation Immunofluorescence Immunofluorescence Cell Fixation & Permeabilization->Immunofluorescence Visualization of DNA Damage Foci Visualization of DNA Damage Foci Immunofluorescence->Visualization of DNA Damage Foci Quantification of Cell Cycle Phases Quantification of Cell Cycle Phases Cell Cycle Analysis (Flow Cytometry)->Quantification of Cell Cycle Phases Logical_Progression Start Inhibition Prexasertib Inhibits CHK1/CHK2 Start->Inhibition Checkpoint_Abrogation Abrogation of G2/M and Intra-S Checkpoints Inhibition->Checkpoint_Abrogation Replication_Catastrophe Replication Catastrophe & Accumulation of DSBs Checkpoint_Abrogation->Replication_Catastrophe Apoptosis Apoptosis Replication_Catastrophe->Apoptosis End Apoptosis->End

References

An In-depth Technical Guide to the Discovery and Synthesis of Prexasertib Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prexasertib (LY2606368), a potent and selective second-generation checkpoint kinase 1 (CHK1) inhibitor, has garnered significant attention in oncology research for its unique mechanism of inducing replication catastrophe in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of Prexasertib dihydrochloride. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of oncology, medicinal chemistry, and pharmacology. This document details the mechanism of action, key experimental protocols, and a plausible synthetic route to this compound, supplemented with structured data tables and explanatory diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Discovery and Rationale

Prexasertib was developed by Eli Lilly and Company as a small molecule inhibitor primarily targeting CHK1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1] In response to DNA damage, CHK1 activation leads to cell cycle arrest, allowing time for DNA repair.[2] Cancer cells, often characterized by rapid proliferation and inherent genomic instability, are particularly reliant on the CHK1-mediated checkpoint for survival. Inhibition of CHK1 by Prexasertib abrogates this crucial checkpoint, leading to the accumulation of DNA damage, replication fork collapse, and ultimately, apoptotic cell death through a process termed "replication catastrophe".[3][4] Prexasertib also exhibits minor activity against checkpoint kinase 2 (CHK2).[1]

Mechanism of Action and Signaling Pathway

Prexasertib is an ATP-competitive inhibitor of CHK1.[5] Its mechanism of action is centered on the disruption of the CHK1-dependent cell cycle checkpoints. In normal cells, DNA damage activates ataxia telangiectasia and Rad3-related (ATR) protein, which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and thereby inducing cell cycle arrest.

By inhibiting CHK1, Prexasertib prevents the inactivation of CDC25, leading to uncontrolled CDK activity and premature entry into mitosis, despite the presence of significant DNA damage. This forced mitotic entry with unrepaired DNA results in catastrophic genomic instability and apoptosis.[3][4]

Figure 1: Simplified CHK1 signaling pathway and the inhibitory action of Prexasertib.

Synthesis of this compound

The chemical synthesis of Prexasertib, with the IUPAC name 5-((5-(2-(3-Aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)-2-pyrazinecarbonitrile, is a multi-step process. While a detailed, end-to-end protocol from a single source is not publicly available, a plausible synthetic route can be constructed based on information from various patents and general organic synthesis principles for similar heterocyclic compounds. The synthesis can be logically divided into the preparation of key intermediates followed by their coupling and final modification.

Plausible Synthetic Scheme

Prexasertib Synthesis cluster_1 Intermediate A Synthesis cluster_2 Intermediate B Synthesis 2,6-Dimethoxy\nbenzaldehyde 2,6-Dimethoxy benzaldehyde Intermediate_A1 Intermediate_A1 2,6-Dimethoxy\nbenzaldehyde->Intermediate_A1 Nitration Intermediate_A2 Intermediate_A2 Intermediate_A1->Intermediate_A2 Reduction Intermediate_A Boc-protected aminopropoxy benzaldehyde Intermediate_A2->Intermediate_A Boc-protection Coupling_Product Coupling_Product Intermediate_A->Coupling_Product Condensation Malononitrile Malononitrile Intermediate_B 3-Amino-1H-pyrazole -4-carbonitrile Malononitrile->Intermediate_B Condensation Intermediate_B->Coupling_Product Protected_Prexasertib Protected_Prexasertib Coupling_Product->Protected_Prexasertib Cyclization Prexasertib_Free_Base Prexasertib_Free_Base Protected_Prexasertib->Prexasertib_Free_Base Deprotection Prexasertib_dihydrochloride Prexasertib_dihydrochloride Prexasertib_Free_Base->Prexasertib_dihydrochloride Salt Formation (HCl)

Figure 2: A plausible synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of tert-butyl (3-(2-formyl-3-methoxyphenoxy)propyl)carbamate (Intermediate A)

A protected aminopropoxy side chain attached to a methoxybenzaldehyde core is a likely key intermediate. This could be synthesized from 2-hydroxy-6-methoxybenzaldehyde by Williamson ether synthesis with a suitable N-protected 3-halopropylamine, such as N-(3-bromopropyl)phthalimide, followed by deprotection and Boc-protection of the amine.

Step 2: Synthesis of 3-amino-5-bromo-1H-pyrazole (Intermediate B)

The pyrazole core can be synthesized through various established methods. One common approach involves the condensation of a β-ketonitrile with hydrazine. For Prexasertib, a substituted pyrazole that can be coupled to the pyrazine ring is required.

Step 3: Coupling of Intermediates and Pyrazine Ring Formation

The aminopyrazole intermediate can be coupled with a suitable pyrazine derivative. A plausible route involves the reaction of an aminopyrazole with 5-bromo-2-pyrazinecarbonitrile under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination).

Step 4: Final Assembly and Deprotection

The aldehyde group of the benzaldehyde intermediate would then be reacted to form the central pyrazole ring of Prexasertib. This could involve condensation with a suitable reagent to form the pyrazole, followed by cyclization.

Step 5: Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group from the aminopropoxy side chain, typically under acidic conditions. A patent describes the deprotection of tert-butyl (3-(2-(3-((5-cyanopyrazin-2-yl)amino)-1H-pyrazol-5-yl)-3-methoxyphenoxy) propyl)carbamate using formic acid. The resulting free base can then be converted to the dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent like methanol or isopropanol. The dihydrochloride salt can be isolated by filtration and drying.

Biological Evaluation: Experimental Protocols

In Vitro Assays

CHK1 Kinase Inhibition Assay: The inhibitory activity of Prexasertib against CHK1 can be determined using a variety of commercially available kinase assay kits, typically employing a fluorescence-based or luminescence-based readout.

  • Protocol Outline:

    • Recombinant human CHK1 enzyme is incubated with a specific peptide substrate and ATP in a kinase buffer.

    • Prexasertib, at various concentrations, is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay: The anti-proliferative effect of Prexasertib on cancer cell lines is commonly assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Protocol Outline:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

    • The CellTiter-Glo® reagent is added to each well, and luminescence is measured using a plate reader.

    • Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

In Vivo Xenograft Studies

The anti-tumor efficacy of Prexasertib is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.

  • Protocol Outline:

    • Cell Implantation: A suspension of human cancer cells (e.g., high-grade serous ovarian cancer or neuroblastoma cell lines) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.

    • Drug Administration: this compound is formulated in a suitable vehicle (e.g., 20% Captisol in water, pH adjusted) and administered to the treatment group via a specified route (e.g., subcutaneous or intravenous injection) and schedule (e.g., twice daily for 3 days, followed by a 4-day rest period, repeated for several cycles). The control group receives the vehicle alone.

    • Monitoring and Endpoints: Tumor volume and body weight are measured regularly (e.g., twice weekly). The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., Western blotting for γH2AX, a marker of DNA double-strand breaks).

Quantitative Data Summary

ParameterValueCell Line/SystemReference
In Vitro Potency
CHK1 Ki0.9 nMCell-free assay[5]
CHK1 IC50<1 nMCell-free assay[5]
CHK2 IC508 nMCell-free assay[6]
RSK1 IC509 nMCell-free assay[6]
Cellular Activity
U-2 OS IC503 nMCell viability assay[7]
Calu-6 IC503 nMCell viability assay[7]
HT-29 IC5010 nMCell viability assay[7]
HeLa IC5037 nMCell viability assay[7]
NCI-H460 IC5068 nMCell viability assay[7]
Clinical Trial Data (Illustrative)
Recommended Phase 2 Dose (RP2D)105 mg/m² IV every 14 daysAdult solid tumors[4]

Conclusion

This compound is a potent and selective CHK1 inhibitor with a well-defined mechanism of action that leads to replication catastrophe and apoptosis in cancer cells. This technical guide has provided a comprehensive overview of its discovery, a plausible synthetic route, and key experimental protocols for its biological evaluation. The compiled quantitative data underscores its high potency. The detailed methodologies and visual diagrams are intended to equip researchers and drug development professionals with the necessary information to further explore the therapeutic potential of Prexasertib and other CHK1 inhibitors in the ongoing fight against cancer. Further research into optimizing its synthesis and exploring its efficacy in various cancer types, both as a monotherapy and in combination with other agents, is warranted.

References

The Function of Prexasertib Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prexasertib dihydrochloride (formerly LY2606368) is a potent and selective, second-generation, ATP-competitive small molecule inhibitor of checkpoint kinase 1 (CHK1) and to a lesser extent, checkpoint kinase 2 (CHK2).[1][2][3][4] CHK1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation. It is a key transducer in the ATR-CHK1 signaling pathway, which is activated in response to DNA damage and replication stress.[1][5] By inhibiting CHK1, Prexasertib disrupts normal cell cycle checkpoints, leading to the accumulation of DNA damage, replication catastrophe, and ultimately, apoptotic cell death in cancer cells.[1][4] This mechanism of action makes Prexasertib a promising therapeutic agent, both as a monotherapy and in combination with DNA-damaging chemotherapies and other targeted agents, for the treatment of various solid tumors.[6][7]

Mechanism of Action: The ATR-CHK1 Signaling Pathway

Under normal physiological conditions, the ATR-CHK1 pathway is essential for maintaining genomic stability. When DNA damage or replication stress occurs, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and subsequently phosphorylates and activates CHK1.[8][9] Activated CHK1 then phosphorylates a number of downstream targets, including the CDC25 family of phosphatases (CDC25A, CDC25B, and CDC25C).[1][5] Phosphorylation of CDC25 proteins leads to their inactivation and degradation, which in turn prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2.[1][5][7] This results in cell cycle arrest, providing time for the cell to repair the damaged DNA before proceeding with replication or mitosis.[8]

Prexasertib competitively binds to the ATP-binding pocket of CHK1, preventing its kinase activity.[2] This inhibition of CHK1 disrupts the downstream signaling cascade, leading to the accumulation of active CDC25 phosphatases.[5] Consequently, CDKs remain active, forcing the cell to proceed through the cell cycle despite the presence of DNA damage.[3][5] This abrogation of the cell cycle checkpoint leads to a state of "replication catastrophe," characterized by extensive DNA fragmentation and ultimately triggers apoptosis.[1][4]

Prexasertib_Mechanism_of_Action Mechanism of Action of this compound cluster_0 Normal DNA Damage Response cluster_1 Effect of Prexasertib DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CDC25 CDC25 (A, B, C) CHK1->CDC25 phosphorylates & inhibits CDK CDK1/2 CDC25->CDK dephosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CDK->Cell_Cycle_Arrest inhibition leads to DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Prexasertib Prexasertib dihydrochloride CHK1_inhibited CHK1 (inhibited) Prexasertib->CHK1_inhibited inhibits CDC25_active CDC25 (active) CHK1_inhibited->CDC25_active fails to inhibit CDK_active CDK1/2 (active) CDC25_active->CDK_active activates Checkpoint_Abrogation Checkpoint Abrogation CDK_active->Checkpoint_Abrogation Replication_Catastrophe Replication Catastrophe Checkpoint_Abrogation->Replication_Catastrophe Apoptosis Apoptosis Replication_Catastrophe->Apoptosis

Figure 1. Signaling pathway of Prexasertib's mechanism of action.

Preclinical Activity

In Vitro Potency

Prexasertib has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines as a single agent. Its efficacy is particularly notable in cell lines with underlying DNA damage repair defects or high levels of replication stress.

Cell LineCancer TypeIC50 (nM)Reference
A549Non-Small Cell Lung Cancer15.48[10]
A427Non-Small Cell Lung Cancer>40[10]
BV-173B-cell Progenitor Acute Lymphoblastic Leukemia6.33[11]
REHB-cell Progenitor Acute Lymphoblastic Leukemia96.7[11]
OVCAR3Ovarian Cancer6 - 49[12]
OV90Ovarian Cancer6 - 49[12]
PEO1Ovarian Cancer6 - 49[12]
PEO4Ovarian Cancer6 - 49[12]
ES2Ovarian Cancer1 - 10[4]
KURAMOCHIOvarian Cancer1 - 10[4]
TOV112DOvarian Cancer1 - 10[4]
JHOS2Ovarian Cancer1 - 10[4]
Various TNBCTriple-Negative Breast Cancer0.32 - 117.3[13]
In Vivo Efficacy in Xenograft Models

Prexasertib has shown significant single-agent anti-tumor activity in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.

Cancer TypeModel TypeTreatmentOutcomeReference
High-Grade Serous Ovarian CancerPDXPrexasertib monotherapyProfound and durable tumor regression in PARP inhibitor-resistant models.[4]
Triple-Negative Breast CancerXenograftPrexasertib monotherapyTumor growth inhibition of 83.8% to 94.2%.[13]
Triple-Negative Breast CancerOrthotopicPrexasertib monotherapy74.4% inhibition of primary tumor growth and 97.5% reduction in lung metastasis.[13]
Triple-Negative Breast CancerPDXPrexasertib monotherapy10% complete tumor regression, 40% partial regression/stasis.[13]
NeuroblastomaXenograftPrexasertib monotherapyRapid tumor regression.[9]
Pediatric Solid Tumors (DSRCT, RMS)PDX, CDXPrexasertib monotherapyComplete tumor regression in some models.[14]

Clinical Development

Prexasertib has been evaluated in several Phase I and Phase II clinical trials for various advanced solid tumors, both as a monotherapy and in combination with other anticancer agents.

Phase I Clinical Trial in a Japanese Population

A dose-finding study in Japanese patients with advanced solid tumors established the safety and tolerability of Prexasertib.

Parameter80 mg/m² Dose (n=6)105 mg/m² Dose (n=6)
Pharmacokinetics
Cmax (ng/mL)950 (30)1210 (17)
AUC(0-72) (ng·h/mL)1670 (22)2160 (13)
CL (L/h)78.6 (25)77.1 (9)
Vss (L)1000 (89)1380 (93)
t1/2 (h)16.0 (8.15–47.3)21.7 (6.87–45.4)
Most Common Grade 4 AEs
Neutropenia50.0%50.0%
Leukopenia33.3%33.3%
Anemia8.3%8.3%
Febrile Neutropenia8.3%8.3%
Thrombocytopenia8.3%8.3%
Data presented as geometric mean (coefficient of variation %) or n (%). t1/2 is presented as geometric mean (range).
Phase II Clinical Trial in High-Grade Serous Ovarian Carcinoma (BRCA wild-type)

A proof-of-concept Phase II study evaluated Prexasertib monotherapy in heavily pretreated patients with recurrent high-grade serous ovarian carcinoma without BRCA mutations.

EndpointResult
Efficacy (n=24)
Objective Response Rate (ORR)33% (8 patients with partial response)
Clinical Benefit Rate (CBR)58% in platinum-resistant/-refractory patients
Median Progression-Free Survival (PFS)7.4 months
Most Common Grade 3/4 AEs (n=28)
Neutropenia93%
Reduced White Blood Cell Count82%
Thrombocytopenia25%
Anemia11%
[6]
Phase II Clinical Trial in Extensive-Stage Small-Cell Lung Cancer

A Phase II study assessed Prexasertib in patients with extensive-stage small-cell lung cancer (ED-SCLC) who had progressed after prior therapies.

CohortORRDCRMedian PFS (months)Median OS (months)
Cohort 1 (Platinum-Sensitive, n=58)5.2%31%1.415.42
Cohort 2 (Platinum-Resistant, n=60)0%20%1.363.15

Experimental Protocols

Western Blot Analysis of CHK1 Pathway Activation

This protocol is designed to assess the phosphorylation status of CHK1 and its downstream targets in response to Prexasertib treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-CHK1 (Ser296)

    • Rabbit anti-CHK1

    • Rabbit anti-phospho-CDC25C (Ser216)

    • Rabbit anti-CDC25C

    • Mouse anti-γH2AX (Ser139)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with desired concentrations of Prexasertib or vehicle control for the indicated time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify lysates by centrifugation and determine protein concentration.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect chemiluminescence using an imaging system.

Western_Blot_Workflow Western Blot Experimental Workflow start Start cell_treatment Cell Treatment with Prexasertib start->cell_treatment cell_lysis Cell Lysis and Protein Extraction cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (Western Blot) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Figure 2. Workflow for Western Blot analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with Prexasertib using propidium iodide (PI) staining.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvest and Fixation:

    • Treat cells with Prexasertib or vehicle control.

    • Harvest cells and wash with PBS.

    • Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Wash fixed cells with PBS to remove ethanol.

    • Resuspend cells in PBS containing RNase A and incubate.

    • Add PI staining solution and incubate in the dark.

    • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V and Propidium Iodide

This protocol describes the detection of apoptosis in Prexasertib-treated cells by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.

Materials:

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Staining:

    • Treat cells with Prexasertib or vehicle control to induce apoptosis.

    • Harvest and wash cells with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow start Start induce_apoptosis Induce Apoptosis (Prexasertib Treatment) start->induce_apoptosis harvest_cells Harvest and Wash Cells induce_apoptosis->harvest_cells resuspend_buffer Resuspend in Binding Buffer harvest_cells->resuspend_buffer stain_cells Stain with Annexin V-FITC and Propidium Iodide resuspend_buffer->stain_cells incubate Incubate stain_cells->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry data_analysis Data Analysis (Quantify Apoptotic Cells) flow_cytometry->data_analysis end End data_analysis->end

Figure 3. Workflow for Annexin V apoptosis assay.

Conclusion

This compound is a potent CHK1 inhibitor that effectively induces replication catastrophe and apoptosis in cancer cells by abrogating critical cell cycle checkpoints. Its robust preclinical activity, both as a single agent and in combination with other therapies, has provided a strong rationale for its clinical development. While clinical trials have shown promising activity in certain patient populations, particularly in high-grade serous ovarian cancer, further investigation is needed to identify predictive biomarkers and optimize its therapeutic application. The detailed methodologies provided in this guide serve as a valuable resource for researchers and scientists working to further elucidate the function and potential of Prexasertib in oncology.

References

Methodological & Application

Application Notes and Protocols for Prexasertib Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of Prexasertib dihydrochloride for use in cell culture experiments. This document also outlines the compound's mechanism of action through a signaling pathway diagram and provides a typical experimental workflow.

Product Information

Product Name: this compound Synonyms: LY2606368 dihydrochloride Mechanism of Action: Prexasertib is a potent and selective ATP-competitive inhibitor of checkpoint kinase 1 (Chk1).[1][2][3] Inhibition of Chk1 disrupts the DNA damage response (DDR), leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.[4][5][6] Prexasertib has been shown to cause replication catastrophe and increase markers of double-stranded DNA breaks.[4][5][7]

Solubility and Storage

This compound is soluble in dimethyl sulfoxide (DMSO). It is important to use fresh, anhydrous DMSO to ensure maximum solubility, as moisture can reduce solubility.[8]

Table 1: Solubility of this compound in DMSO

SourceConcentration (mg/mL)Molar Concentration (mM)
Supplier 14.3810
Supplier 21738.78
Supplier 312.528.52
Supplier 42260.21

Note: Solubility may vary slightly between batches. It is recommended to perform a small-scale solubility test before preparing a large stock solution.

Storage:

  • Powder: Store at -20°C for up to 3 years.[1][9]

  • In Solvent (DMSO): Store at -80°C for up to 1 year.[1][9] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][9]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Protocol:

  • Pre-warm Prexasertib: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculate Required Volumes: To prepare a 10 mM stock solution, use the following calculation (Molecular Weight of this compound is approximately 438.31 g/mol ):

    • For 1 mg of powder, add 228.15 µL of DMSO.

    • For 5 mg of powder, add 1.14 mL of DMSO.

    • For 10 mg of powder, add 2.28 mL of DMSO.

  • Dissolution: a. Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. b. Vortex the solution vigorously for 1-2 minutes to aid dissolution. c. If the solution is not completely clear, sonication for 5-10 minutes is recommended to ensure complete dissolution.[1][9]

  • Aliquoting and Storage: a. Once the powder is completely dissolved, aliquot the 10 mM stock solution into smaller, single-use sterile microcentrifuge tubes. b. Label the aliquots clearly with the compound name, concentration, and date of preparation. c. Store the aliquots at -80°C.

Preparation of Working Solutions for Cell Treatment

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.1%, as higher concentrations can be toxic to cells.[1][10]

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • It is recommended to prepare fresh working solutions from the frozen stock for each experiment.

Protocol:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

    • Example for 10 µM final concentration in 1 mL of medium: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Treatment of Cells: a. Aspirate the existing medium from the cultured cells. b. Add the freshly prepared working solution of this compound to the cells. c. Gently swirl the plate or flask to ensure even distribution of the compound. d. Incubate the cells for the desired treatment duration. Effective concentrations can range from nanomolar to low micromolar, depending on the cell line and experimental endpoint.[2][7][8]

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh Prexasertib dihydrochloride add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquots store->thaw dilute Prepare Working Solutions in Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Cells incubate->analyze

Caption: Workflow for preparing and using this compound.

Signaling Pathway of this compound

G cluster_pathway ATR-Chk1 Signaling Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Phosphatases Chk1->Cdc25 phosphorylates & inhibits Apoptosis Apoptosis Chk1->Apoptosis inhibition leads to CDKs CDK1 / CDK2 Cdc25->CDKs dephosphorylates & activates CellCycleArrest Cell Cycle Arrest (G2/M, S-phase) CDKs->CellCycleArrest DNARepair DNA Repair CellCycleArrest->DNARepair Prexasertib Prexasertib dihydrochloride Prexasertib->Chk1 inhibits

References

Application Notes and Protocols for Prexasertib Dihydrochloride Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Prexasertib dihydrochloride, a potent Checkpoint Kinase 1 (CHK1) and 2 (CHK2) inhibitor, in mouse xenograft models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the antitumor efficacy of Prexasertib.

Introduction

Prexasertib (LY2606368) is a selective, ATP-competitive small molecule inhibitor of CHK1 and to a lesser extent, CHK2.[1][2][3] These kinases are critical components of the DNA damage response (DDR) pathway, responsible for cell cycle arrest to allow for DNA repair.[4][5] By inhibiting CHK1/2, Prexasertib disrupts DNA replication, prevents DNA repair, and ultimately induces cell death, a process known as replication catastrophe.[1][2][3][4] This mechanism of action makes Prexasertib a promising therapeutic agent, particularly in cancers with high levels of replication stress or defects in DNA repair pathways.[4] Preclinical studies have demonstrated its single-agent activity and its ability to potentiate the effects of chemotherapy and radiation in various cancer models.[1][5][6][7][8][9]

Mechanism of Action: CHK1 Inhibition

DNA damage, a common event in rapidly proliferating cancer cells, activates the ATR-CHK1 and ATM-CHK2 signaling pathways. This leads to cell cycle arrest, providing time for DNA repair. Prexasertib's primary mechanism of action is the inhibition of CHK1, which abrogates this checkpoint and forces cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis.

Prexasertib_Signaling_Pathway cluster_0 Cell Nucleus DNA_Damage DNA Damage (e.g., Replication Stress) ATR_ATM ATR / ATM Activation DNA_Damage->ATR_ATM CHK1_CHK2 CHK1 / CHK2 Phosphorylation ATR_ATM->CHK1_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1_CHK2->Cell_Cycle_Arrest Apoptosis Apoptosis / Replication Catastrophe CHK1_CHK2->Apoptosis Leads to DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Prexasertib Prexasertib Prexasertib->CHK1_CHK2 Inhibition

Prexasertib inhibits the CHK1/CHK2 signaling pathway.

Quantitative Data Summary

The following tables summarize the dosing regimens and observed efficacy of this compound in various mouse xenograft models as reported in the literature.

Table 1: Prexasertib Monotherapy Dosing and Efficacy in Mouse Xenograft Models

Cancer TypeXenograft ModelMouse StrainDrug FormulationDose & ScheduleRouteObserved EfficacyReference
NeuroblastomaCell line-derivedCB-17 SCID beige20% CaptisolNot specifiedNot specifiedRapid tumor regression.[6][6]
Ovarian CancerPatient-derived (DF101)NSG20% Captisol in pH 4.08 mg/kg, twice daily for 3 days, 4 days rest, repeated for 2 cyclesSubcutaneousSignificant tumor growth inhibition.[2][2]
Ovarian CancerPatient-derived (DF86)NSG20% Captisol in pH 4.08 mg/kg, twice daily for 3 days, 4 days rest, repeated for 2 cyclesSubcutaneousSignificant tumor growth inhibition.[2][2]
Ovarian CancerPatient-derived (DF149)NSG20% Captisol in pH 4.08 mg/kg, twice daily for 3 days, 4 days rest, repeated for 2 cyclesSubcutaneousSignificant tumor growth inhibition.[2][2]
Lung CancerCalu-6 xenograftCD-1 nu/nuNot specified1-10 mg/kg, twice daily for 3 days, 4 days rest, for three cyclesSubcutaneousTumor growth inhibition.[1][1]
Pediatric TumorsVarious CDX and PDX modelsNot specifiedNot specified10 mg/kg, twice daily for 3 days, 4 days rest, for 3-4 cyclesNot specifiedSignificant single-agent activity in neuroblastoma, desmoplastic small round cell tumor, and rhabdomyosarcoma xenografts.[9][9]
MedulloblastomaG3MB orthotopicCD1 nudeNot specified10 mg/kg, single doseSubcutaneousCharacterized CNS penetration and target engagement.[10][10]

Table 2: Prexasertib Combination Therapy in Mouse Xenograft Models

Cancer TypeXenograft ModelCombination Agent(s)Prexasertib Dose & ScheduleRouteObserved EfficacyReference
Gastric CancerPatient-derivedBMN673 (0.33 mg/kg, p.o., daily for 16 days)2 mg/kg, 3 times/week for 16 daysSubcutaneousSynergistic anticancer effect.[1][1]
Head and Neck Squamous Cell CarcinomaUM-SCC47 (HPV+) and UM-SCC1 (HPV-)Cisplatin and RadiotherapyNot specifiedNot specifiedSignificant tumor growth delay.[5][5]
Ovarian CancerPatient-derived (DF59)Olaparib (100 mg/kg)8 mg/kg, twice a dayNot specifiedCaused DNA damage.[2][3][2][3]

Experimental Protocols

The following are detailed protocols for the administration of this compound in mouse xenograft models, synthesized from multiple published studies.

Xenograft Model Establishment

A typical workflow for a xenograft study involving Prexasertib is outlined below.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture (Log phase growth) Cell_Harvest 2. Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation (e.g., 5 x 10^6 cells in Matrigel) Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Prexasertib Administration (Vehicle, Monotherapy, Combination) Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint

A typical experimental workflow for a mouse xenograft study.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel Matrix (e.g., BD Biosciences, Cat. No. 356234)[6]

  • Immunocompromised mice (e.g., CB-17 SCID beige, NSG, or nude mice)[2][6]

  • Syringes and needles

Procedure:

  • Culture cancer cells in their recommended medium until they reach logarithmic growth phase.

  • Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer like Hank's Balanced Salt Solution (HBSS).[6]

  • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

  • On the day of implantation, mix the cell suspension with an equal volume of Matrigel Matrix.[6]

  • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in a 0.2 mL volume) into the flank of each mouse.[6]

  • Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³). This typically takes 7-14 days.[2][6]

  • Once tumors reach the desired size, randomize the mice into treatment and control groups.

This compound Preparation and Administration

Materials:

  • This compound (or mesylate monohydrate salt)[2][6]

  • Vehicle for formulation (e.g., 20% Captisol in water, adjusted to pH 4.0)[2][6]

  • Sterile vials and syringes for preparation and administration

Procedure for Formulation:

  • For in vivo experiments, Prexasertib is commonly formulated in 20% Captisol.[2][6]

  • Calculate the required amount of Prexasertib and vehicle based on the desired final concentration and the number of animals to be dosed.

  • Under sterile conditions, dissolve the Prexasertib powder in the vehicle. Gentle vortexing or sonication may be required to achieve complete dissolution.

  • The final solution should be clear and free of particulates.

Procedure for Administration:

  • The route of administration can be subcutaneous (SC) or intravenous (IV), depending on the study design.[1][11]

  • For subcutaneous administration, inject the formulated drug into the loose skin on the back or flank of the mouse, away from the tumor site.

  • For intravenous administration, the tail vein is commonly used.

  • The dosing schedule should be based on previous studies or the specific experimental goals. A common schedule is twice daily for 3 days, followed by a 4-day rest period, repeated for several cycles.[1][2]

Monitoring and Efficacy Assessment

Materials:

  • Calipers for tumor measurement

  • Animal balance for body weight measurement

Procedure:

  • Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., 2-3 times per week).

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice at the same frequency to assess toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Pharmacodynamic and Biomarker Analysis

To confirm target engagement and understand the biological effects of Prexasertib, tumors can be analyzed for various biomarkers.

Procedure:

  • At specified time points after the final dose, collect tumor tissues.

  • For Western blot analysis, homogenize the tumors and prepare protein lysates. Probe for key proteins in the CHK1 pathway, such as phosphorylated CHK1 (Ser317 or Ser345), γ-H2AX (a marker of DNA double-strand breaks), and cleaved PARP-1 (a marker of apoptosis).[2][3][12]

  • For immunohistochemistry, fix the tumors in formalin, embed in paraffin, and section for staining with antibodies against markers of proliferation (e.g., Ki67) or apoptosis (e.g., cleaved caspase-3).[6][10]

Conclusion

This compound is a potent CHK1/2 inhibitor with significant antitumor activity in a range of preclinical mouse xenograft models. The protocols outlined in these application notes provide a framework for the successful design and execution of in vivo studies to further investigate the therapeutic potential of this compound, both as a monotherapy and in combination with other anticancer agents. Careful attention to experimental detail, including mouse strain, drug formulation, and dosing schedule, is critical for obtaining reproducible and meaningful results.

References

Application Notes: Detection of pCHK1 (Ser345) Inhibition by Prexasertib Dihydrochloride via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for assessing the pharmacodynamic effects of Prexasertib dihydrochloride, a potent CHK1 inhibitor, by monitoring the phosphorylation status of its direct target, CHK1 at serine 345 (pCHK1).

Introduction

Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[1][2] Upon DNA damage or replication stress, CHK1 is activated through phosphorylation by upstream kinases like ATR. This activation is crucial for arresting the cell cycle to allow for DNA repair, preventing the propagation of damaged DNA. This compound (LY2606368) is a selective, ATP-competitive inhibitor of CHK1, and to a lesser extent, CHK2.[3][4] By inhibiting CHK1, Prexasertib abrogates the S and G2-M checkpoints, leading to replication catastrophe and apoptosis in cancer cells, particularly those with a high degree of replication stress or p53 deficiency.[5][6][7]

Monitoring the phosphorylation of CHK1 at Ser345 is a reliable method to assess the cellular response to DNA damage and the efficacy of CHK1 inhibitors. This protocol details the Western blot procedure to detect changes in pCHK1 (Ser345) levels in cell lines following treatment with this compound.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the DNA damage response pathway involving CHK1 and the inhibitory action of Prexasertib. DNA damage activates ATR, which in turn phosphorylates and activates CHK1 at Ser345. Activated CHK1 then phosphorylates downstream targets to induce cell cycle arrest. Prexasertib competitively binds to the ATP-binding pocket of CHK1, preventing its kinase activity and disrupting the downstream signaling cascade.

CHK1_Pathway cluster_0 Upstream Activation cluster_1 CHK1 Regulation cluster_2 Downstream Effects DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 pCHK1 (Ser345) (Active) CHK1->pCHK1 Cell Cycle Arrest Cell Cycle Arrest pCHK1->Cell Cycle Arrest DNA Repair DNA Repair pCHK1->DNA Repair Prexasertib Prexasertib Prexasertib->CHK1 inhibits Apoptosis Apoptosis Prexasertib->Apoptosis leads to

Figure 1: CHK1 Signaling Pathway and Prexasertib Inhibition.

Experimental Protocols

Experimental Workflow Overview

The following diagram outlines the major steps of the Western blot protocol for pCHK1 detection after Prexasertib treatment.

WB_Workflow cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment (e.g., 24h with Prexasertib) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation (Laemmli Buffer & Heat) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (Nitrocellulose/PVDF) E->F G 7. Membrane Blocking F->G H 8. Primary Antibody Incubation (Anti-pCHK1 Ser345) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (ECL Substrate) I->J K 11. Imaging & Data Analysis J->K

Figure 2: Experimental workflow for pCHK1 Western blot analysis.
Materials and Reagents

  • Cell Lines: Appropriate cancer cell lines (e.g., neuroblastoma, ovarian, or lung cancer cell lines known to be sensitive to CHK1 inhibition).[6][7][8]

  • This compound: Prepare stock solutions in DMSO.

  • Lysis Buffer: RIPA buffer is recommended for whole-cell lysates.[9][10] (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).

  • Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.

  • Protein Assay Kit: BCA or Bradford assay kit.

  • Laemmli Sample Buffer (4x): (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol).

  • Primary Antibodies:

    • Rabbit anti-pCHK1 (Ser345) polyclonal antibody (e.g., Thermo Fisher PA5-17840, Abcam ab58567).[5][11]

    • Rabbit anti-Total CHK1 antibody.

    • Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (for loading control).

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Wash Buffer: TBST.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • SDS-PAGE Gels: 4-12% Bis-Tris gels are suitable.[11]

  • Transfer Membranes: Nitrocellulose or PVDF membranes.

Detailed Protocol
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).[6][8]

  • Cell Lysis and Protein Extraction:

    • Aspirate the culture medium and wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[12]

    • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

    • Transfer the supernatant (protein extract) to a new, pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final 1x concentration.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[12]

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel.[13]

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane. A common transfer condition is 100V for 60-90 minutes.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody against pCHK1 (Ser345) (e.g., diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[2][11]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., diluted 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the ECL detection substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[8]

    • To normalize the data, strip the membrane and re-probe for Total CHK1 and a loading control (β-actin or GAPDH). The pCHK1 signal should be normalized to the Total CHK1 signal.

Data Presentation

Expected Results

Treatment with Prexasertib is expected to decrease the autophosphorylation of CHK1 at Ser296, a marker of CHK1 activation.[4][15] However, in the context of DNA damage, CHK1 is phosphorylated by ATR at Ser345. Prexasertib's inhibition of CHK1 kinase activity can lead to an accumulation of DNA damage, which may paradoxically increase the upstream ATR-mediated phosphorylation at Ser345, while the downstream kinase activity is blocked.[16] Therefore, results should be interpreted carefully in the context of the cellular system and co-treatments. The primary outcome of successful CHK1 inhibition is the induction of DNA damage markers like γH2AX.[7]

Quantitative Data Summary

The following table presents representative data on the relative pCHK1 (Ser345) levels in a hypothetical cancer cell line treated with Prexasertib for 24 hours. Data are normalized to Total CHK1 and expressed as a fold change relative to the vehicle control.

Treatment GroupConcentration (nM)Mean Relative pCHK1/Total CHK1 Ratio (Fold Change)Standard Deviation
Vehicle (DMSO)01.00± 0.12
Prexasertib101.45± 0.21
Prexasertib501.89± 0.25
Prexasertib1002.15± 0.33
Positive Control (e.g., UV)N/A3.50± 0.45

Note: The increase in pCHK1 (Ser345) signal reflects the cellular response to accumulating DNA damage caused by Prexasertib, which triggers upstream ATR activation. The key indicator of Prexasertib's efficacy is the concurrent increase in DNA damage markers (e.g., γH2AX) and induction of apoptosis.[17][18]

References

Application Notes and Protocols: Utilizing Prexasertib Dihydrochloride in Combination with PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for investigating the synergistic anti-tumor effects of Prexasertib dihydrochloride, a CHK1 inhibitor, in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors. The combination of these two classes of drugs represents a promising therapeutic strategy, particularly for cancers that have developed resistance to PARP inhibitors alone. Prexasertib has been shown to induce homologous recombination deficiency, thereby sensitizing cancer cells to the cytotoxic effects of PARP inhibitors.[1][2][3] These protocols are intended to guide researchers in the preclinical evaluation of this combination therapy.

Introduction

Poly (ADP-ribose) polymerase (PARP) inhibitors have demonstrated significant clinical efficacy in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations.[4][5][6][7] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[8][9][10][11][12] Inhibition of PARP leads to the accumulation of SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication.[6][11] In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to a synthetic lethality and cell death.[1][5][6][11][13]

However, both de novo and acquired resistance to PARP inhibitors are significant clinical challenges.[14][15][16] One mechanism of resistance is the restoration of HR function or the stabilization of replication forks.[14][15][16] Checkpoint kinase 1 (CHK1) is a critical regulator of the DNA damage response, playing a key role in cell cycle checkpoints and the stabilization of replication forks.[15][17] Prexasertib is a potent and selective inhibitor of CHK1.[15] By inhibiting CHK1, Prexasertib can induce replication catastrophe and impair HR repair, thereby re-sensitizing resistant cancer cells to PARP inhibitors.[2][14][16] Preclinical and early clinical studies have shown that the combination of Prexasertib and a PARP inhibitor, such as olaparib, can lead to synergistic anti-tumor activity in various cancer models, including those that are resistant to PARP inhibitor monotherapy.[14][15][16][18][19]

These application notes provide a framework for the preclinical investigation of this drug combination, including quantitative data from published studies and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action: Synergistic Lethality

The combination of Prexasertib and a PARP inhibitor induces synthetic lethality through a multi-pronged attack on the cancer cell's DNA damage response and replication machinery.

cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., Single-Strand Breaks) PARP PARP DNA_Damage->PARP activates SSB_Repair Single-Strand Break Repair PARP->SSB_Repair mediates PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP inhibits DSB Double-Strand Breaks SSB_Repair->DSB leads to accumulation of SSBs, resulting in DSBs during replication HR Homologous Recombination Repair (HRR) DSB->HR repaired by Cell_Death Apoptosis / Cell Death DSB->Cell_Death induces if unrepaired HR->Cell_Death prevents CHK1 CHK1 CHK1->HR promotes Replication_Fork_Collapse Replication Fork Collapse CHK1->Replication_Fork_Collapse prevents Prexasertib Prexasertib Prexasertib->CHK1 inhibits Prexasertib->Replication_Fork_Collapse induces Replication_Fork_Collapse->DSB leads to CHK1_Inhibition CHK1 Inhibition PARP_Inhibition PARP Inhibition

Caption: Signaling pathway of Prexasertib and PARP inhibitor combination.

Data Presentation

In Vitro Synergy of Prexasertib and Olaparib in High-Grade Serous Ovarian Cancer (HGSOC) Cell Lines
Cell LineBRCA StatusOlaparib IC50 (µM)Combination EffectReference
TOV112DWild-Type4-10Synergistic[14]
ES2Wild-Type4-10Synergistic[14]
OVCAR3Wild-TypeNot specifiedSynergistic[20][21]
OV90Wild-TypeNot specifiedSynergistic[20][21]
PEO1MutantNot specifiedSynergistic[20][21]
PEO4MutantNot specifiedSynergistic[20][21]
UWB1.289 (Parental)MutantSensitiveNot applicable[14]
UWB1.289 SYR12 (Olaparib-resistant)MutantResistantSynergistic[14]
UWB1.289 SYR14 (Olaparib-resistant)MutantResistantSynergistic[14]
In Vivo Tumor Growth Inhibition in HGSOC Patient-Derived Xenograft (PDX) Models
PDX ModelBRCA1 StatusTreatment GroupTumor Growth InhibitionSurvivalReference
DF-59MutantOlaparibNo activityNo significant change[14]
DF-59MutantPrexasertibSignificant inhibitionProlonged[14]
DF-59MutantOlaparib + PrexasertibSubstantial inhibition (greater than Prexasertib alone)Prolonged[14]
Phase 1 Clinical Trial of Prexasertib and Olaparib in High-Grade Serous Ovarian Cancer (HGSOC)
Patient PopulationNumber of PatientsTreatmentRecommended Phase 2 Dose (RP2D)Objective Response Rate (ORR)Reference
BRCA1-mutant, PARP inhibitor-resistant HGSOC18Prexasertib + OlaparibPrexasertib: 70 mg/m² IV; Olaparib: 100 mg PO BID4 out of 18 (22%) achieved partial response[15][22][23][24]

Experimental Protocols

Cell Viability Assays (MTT or CellTiter-Glo®)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and for assessing the synergistic effects of the combination treatment.

start Seed cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with Prexasertib, PARP inhibitor, or combination incubate1->treat incubate2 Incubate for 72-144h treat->incubate2 add_reagent Add MTT or CellTiter-Glo® reagent incubate2->add_reagent incubate3 Incubate (1-4h for MTT, 10 min for CellTiter-Glo®) add_reagent->incubate3 read Read absorbance (MTT) or luminescence (CellTiter-Glo®) incubate3->read analyze Calculate IC50 and Combination Index (CI) read->analyze

Caption: Workflow for cell viability assays.

Materials:

  • Cancer cell lines of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • PARP inhibitor (e.g., Olaparib, stock solution in DMSO)

  • MTT reagent (e.g., 5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization buffer for MTT (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[6][25]

  • Drug Preparation: Prepare serial dilutions of Prexasertib and the PARP inhibitor in complete medium. For combination studies, a matrix of concentrations for both drugs should be prepared.

  • Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 to 144 hours (3-6 days) at 37°C in a humidified incubator.[6]

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.[2]

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[25]

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes.

    • Measure luminescence with a plate reader.[26]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 values for each drug using non-linear regression analysis (e.g., in GraphPad Prism).

    • For combination studies, calculate the Combination Index (CI) using software such as CompuSyn or Combenefit to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Western Blotting for DNA Damage Markers

This protocol is for detecting changes in the expression and phosphorylation of key proteins involved in the DNA damage response.

Materials:

  • Cancer cell lines

  • 6-well or 10 cm cell culture dishes

  • Prexasertib and PARP inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-γH2AX, anti-phospho-CHK1, anti-RAD51, anti-PARP, anti-cleaved PARP, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates or 10 cm dishes and allow them to attach overnight. Treat the cells with Prexasertib, the PARP inhibitor, or the combination at desired concentrations for a specified time (e.g., 24-48 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities using software like ImageJ, normalizing to the loading control.

Immunofluorescence for RAD51 Foci Formation

This protocol is for visualizing the formation of RAD51 foci, a marker of homologous recombination repair.

start Seed cells on coverslips treat Treat with drugs start->treat fix Fix with paraformaldehyde treat->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with BSA permeabilize->block primary_ab Incubate with anti-RAD51 antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab mount Mount with DAPI secondary_ab->mount image Image with fluorescence microscope mount->image

Caption: Workflow for RAD51 foci immunofluorescence.

Materials:

  • Cancer cell lines

  • Glass coverslips in 24-well plates

  • Prexasertib and PARP inhibitor

  • 4% paraformaldehyde in PBS

  • 0.5% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-RAD51)

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells on coverslips in 24-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with the drugs as required.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize with 0.5% Triton X-100 for 10 minutes.

  • Staining:

    • Wash with PBS.

    • Block with blocking buffer for 1 hour.

    • Incubate with the anti-RAD51 primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Mounting and Imaging:

    • Wash with PBS.

    • Mount the coverslips on glass slides using mounting medium with DAPI.

    • Image the cells using a fluorescence microscope.

    • Quantify the number of RAD51 foci per nucleus.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the efficacy of the combination therapy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NSG or nude mice)

  • Cancer cell line of interest (luciferase-expressing for bioluminescence imaging)

  • Matrigel (optional)

  • Prexasertib and PARP inhibitor formulations for in vivo use

  • Vehicle control

  • Calipers for tumor measurement or bioluminescence imaging system

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle, Prexasertib alone, PARP inhibitor alone, combination).

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for olaparib, intravenous or intraperitoneal injection for Prexasertib).[6] For example, olaparib at 100 mg/kg daily and prexasertib at 8 mg/kg twice daily for 3 days, followed by 4 days of rest.[6]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health.

    • If using luciferase-expressing cells, perform bioluminescence imaging weekly.

  • Endpoint: Continue the treatment for a defined period (e.g., 3-4 weeks) or until the tumors in the control group reach a predetermined maximum size.

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Calculate tumor growth inhibition.

    • Perform statistical analysis to determine the significance of the differences between groups.

    • If applicable, perform survival analysis.

Conclusion

The combination of this compound and PARP inhibitors holds significant promise for overcoming resistance to PARP inhibitor monotherapy and expanding the clinical utility of this class of drugs. The protocols provided in this document offer a comprehensive guide for the preclinical evaluation of this combination, from in vitro cell-based assays to in vivo animal models. Careful execution of these experiments will provide valuable insights into the synergistic mechanisms of this drug combination and inform its further clinical development.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Prexasertib Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prexasertib dihydrochloride is a potent and selective inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1] These kinases are critical components of the DNA damage response (DDR) pathway, responsible for inducing cell cycle arrest to allow for DNA repair.[1] By inhibiting CHK1/2, Prexasertib abrogates cell cycle checkpoints, particularly the G2/M checkpoint, forcing cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[1][2] This mechanism makes Prexasertib a promising therapeutic agent, especially in cancers with a high degree of replication stress and reliance on the G2/M checkpoint for survival.[1]

This document provides detailed protocols for analyzing the effects of this compound on the cell cycle using flow cytometry with propidium iodide (PI) staining. It also presents quantitative data on cell cycle distribution following Prexasertib treatment and visualizes the underlying signaling pathway and experimental workflow.

Data Presentation

The following tables summarize the quantitative effects of Prexasertib on cell cycle distribution in different cancer cell lines.

Table 1: Effect of Prexasertib on Cell Cycle Distribution in B-/T-cell Acute Lymphoblastic Leukemia (ALL) Cell Lines.

Data shows a general trend of decreased G1 and G2/M populations with a corresponding increase in the S-phase population after 24 hours of treatment with Prexasertib at concentrations near the IC50 value for each cell line.[3]

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
SUP-B15 Control55.234.110.7
Prexasertib (IC50)45.148.36.6
NALM-6 Control60.328.511.2
Prexasertib (IC50)49.842.18.1
NALM-19 Control58.730.111.2
Prexasertib (IC50)47.945.36.8
CCRF-CEM Control52.435.811.8
Prexasertib (IC50)43.249.57.3
MOLT-4 Control62.127.410.5
Prexasertib (IC50)51.740.87.5
RPMI-8402 Control59.531.29.3
Prexasertib (IC50)48.644.76.7

*Statistically significant increase in the S phase population (p < 0.05).[3]

Table 2: Abrogation of Olaparib-Induced G2/M Arrest by Prexasertib in High-Grade Serous Ovarian Cancer (HGSOC) Cell Lines.

Cells were treated for 48 hours. Olaparib, a PARP inhibitor, induces G2/M arrest, which is overridden by the addition of Prexasertib.[4]

Cell LineTreatment% G2/M Phase
OVCAR3 DMSO (Control)25.1
Olaparib (5 µM)73.3
Olaparib (5 µM) + Prexasertib (5 nM)43.7
PEO1 DMSO (Control)28.6
Olaparib (5 µM)59.4
Olaparib (5 µM) + Prexasertib (5 nM)51.5
PEO4 DMSO (Control)22.3
Olaparib (5 µM)39.0
Olaparib (5 µM) + Prexasertib (5 nM)27.9

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Prexasertib and the experimental workflow for cell cycle analysis.

Caption: Prexasertib inhibits CHK1, preventing CDC25 inactivation and promoting premature mitotic entry.

Cell_Cycle_Analysis_Workflow Flow Cytometry Cell Cycle Analysis Workflow Cell_Culture 1. Cell Seeding and Culture Treatment 2. Treatment with Prexasertib (e.g., 24-48 hours) Cell_Culture->Treatment Harvest 3. Cell Harvesting (Trypsinization/Scraping) Treatment->Harvest Fixation 4. Fixation in Cold 70% Ethanol Harvest->Fixation Staining 5. Propidium Iodide Staining (with RNase A treatment) Fixation->Staining Flow_Cytometry 6. Acquisition on Flow Cytometer Staining->Flow_Cytometry Data_Analysis 7. Cell Cycle Profile Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for analyzing cell cycle arrest using flow cytometry.

Experimental Protocols

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Protocol for Cell Treatment and Preparation:

  • Cell Seeding: Seed cells in 6-well plates or other appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of harvesting and are not over-confluent.

  • Prexasertib Treatment: The following day, treat the cells with the desired concentrations of this compound. A vehicle control (e.g., DMSO) should be run in parallel. The optimal concentration and incubation time will vary depending on the cell line and experimental goals, but a range of 5-200 nM for 24-48 hours is a common starting point.[3]

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Suspension cells: Transfer the cell suspension directly to a centrifuge tube.

  • Cell Counting: Count the cells to ensure approximately 1 x 10^6 cells per sample for flow cytometry analysis.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with PBS. Repeat the centrifugation and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubation: Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.

Protocol for Propidium Iodide Staining and Flow Cytometry:

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Carefully decant the ethanol. Wash the cell pellet with 5 mL of PBS and centrifuge again.

  • RNase A Treatment: Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL in PBS) and incubate at 37°C for 30 minutes. This step is crucial to ensure that only DNA is stained by propidium iodide.

  • Propidium Iodide Staining: Add 500 µL of propidium iodide staining solution (50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to obtain better resolution of the DNA content peaks.

    • Collect data for at least 10,000-20,000 events per sample.

    • Use a dot plot of the forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells and exclude doublets and aggregates.

    • Visualize the DNA content on a histogram with a linear scale for the PI fluorescence channel.

    • Use the software's cell cycle analysis module to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize flow cytometry for the analysis of cell cycle arrest induced by this compound. By understanding the mechanism of action and employing robust experimental techniques, scientists can accurately quantify the effects of this CHK1/2 inhibitor on cell cycle progression, which is crucial for its continued development as a potential cancer therapeutic.

References

Application Note: Immunofluorescence Staining for γH2AX as a Pharmacodynamic Marker of Prexasertib Dihydrochloride Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prexasertib dihydrochloride (LY2606368) is a potent and selective small-molecule inhibitor of the checkpoint kinases 1 and 2 (CHK1 and CHK2).[1][2] These kinases are critical regulators of the DNA damage response (DDR), cell cycle checkpoints, and replication fork stability.[3][4] By inhibiting CHK1, Prexasertib disrupts normal cellular processes like DNA replication, leading to replication stress, the accumulation of DNA double-strand breaks (DSBs), and eventual cell death through mechanisms like replication catastrophe.[3][5][6]

A key early event following the formation of DSBs is the rapid phosphorylation of the histone variant H2AX at serine 139, creating γH2AX.[7][8] This modification serves as a crucial signal for the recruitment of DNA repair proteins to the site of damage.[9] Consequently, the visualization of distinct γH2AX nuclear foci via immunofluorescence microscopy has become a highly sensitive and widely used method to quantify DNA DSBs in individual cells.[7][10] This application note provides a detailed protocol for the immunofluorescent detection and quantification of γH2AX foci in cells treated with Prexasertib, serving as a robust pharmacodynamic biomarker for assessing the drug's activity.

Signaling Pathway

The inhibition of CHK1 by Prexasertib abrogates the S and G2/M cell-cycle checkpoints, which are essential for repairing DNA damage before entry into mitosis.[4][6] This forces cells with damaged DNA to proceed through the cell cycle, leading to the collapse of replication forks, generation of DSBs, and a subsequent increase in γH2AX as the cell attempts to signal for repair.[11]

G cluster_0 cluster_1 cluster_2 cluster_3 Prexasertib Prexasertib CHK1 CHK1 Prexasertib->CHK1 inhibits RepFork Replication Fork Stability CHK1->RepFork maintains DSBs DNA Double-Strand Breaks (DSBs) RepFork->DSBs leads to collapse & H2AX H2AX DSBs->H2AX triggers phosphorylation of gammaH2AX γH2AX Foci H2AX->gammaH2AX forms

Caption: Prexasertib-induced CHK1 inhibition leading to γH2AX foci formation.

Experimental Protocols

Cell Culture and Treatment

This protocol is adaptable to various adherent cell lines. Optimal cell seeding density and Prexasertib concentration should be determined empirically for each cell line.

  • Cell Lines : Neuroblastoma (KELLY, NBL-S), High-Grade Serous Ovarian Cancer (HGSOC), or Acute Lymphoblastic Leukemia (ALL) cell lines have shown sensitivity to Prexasertib.[5][6][12]

  • Culture Conditions : Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Procedure :

    • Seed cells onto glass coverslips in 6-well or 12-well plates, allowing them to adhere and reach 50-70% confluency.

    • Prepare fresh dilutions of this compound in the complete culture medium.

    • Treat cells with the desired concentration of Prexasertib (e.g., 7.5 nM - 200 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[6][12]

    • Proceed immediately to the immunofluorescence staining protocol.

Immunofluorescence Staining Protocol for γH2AX

This protocol is based on established methods for γH2AX detection.[8][9][13]

Materials and Reagents:

Reagent/MaterialSpecification
Phosphate-Buffered Saline (PBS)pH 7.4
Paraformaldehyde (PFA)4% in PBS (w/v)
Permeabilization Buffer0.1-0.2% Triton X-100 in PBS
Blocking Buffer3-5% Bovine Serum Albumin (BSA) in PBS
Primary AntibodyMouse monoclonal anti-γH2AX (Ser139)
Secondary AntibodyAlexa Fluor conjugated anti-mouse IgG
Nuclear StainDAPI (4',6-diamidino-2-phenylindole)
Mounting MediumAnti-fade mounting medium
Glass Coverslips & SlidesHigh-quality, clean

Procedure:

  • Fixation :

    • Carefully remove the culture medium from the wells.

    • Gently wash the cells twice with 30 mL of PBS.[8]

    • Fix the cells by adding 4% PFA solution and incubating for 10-30 minutes at room temperature.[8][13]

  • Permeabilization :

    • Wash the fixed cells three times with PBS for 5 minutes each on a shaker.[8][13]

    • Permeabilize the cells with Permeabilization Buffer (0.2% Triton X-100) for 10 minutes at 4°C or room temperature.[13] This step allows antibodies to access nuclear proteins.

  • Blocking :

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer (3% BSA) for 30-60 minutes at room temperature.[13]

  • Primary Antibody Incubation :

    • Dilute the primary anti-γH2AX antibody in Blocking Buffer (a common starting dilution is 1:1000).[13]

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[13]

  • Secondary Antibody Incubation :

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (e.g., 1:1000).

    • Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.[13]

  • Nuclear Staining and Mounting :

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate with DAPI solution for 5-10 minutes to counterstain the nuclei.[13]

    • Perform a final wash with PBS.

    • Carefully mount the coverslips onto glass slides using a drop of anti-fade mounting medium.

    • Seal the edges of the coverslip with clear nail polish and allow it to dry.

    • Store slides at 4°C, protected from light, until imaging.

Image Acquisition and Analysis
  • Microscopy : Visualize the stained cells using a laser scanning confocal microscope or a high-resolution epifluorescence microscope.[7][13]

  • Image Acquisition : Capture images using appropriate filters for the fluorophores used (e.g., DAPI for blue, Alexa Fluor 488 for green). Acquire multiple images from random fields for each experimental condition.

  • Quantification : The number of discrete γH2AX foci per nucleus should be quantified.[13] This can be done manually or using automated image analysis software (e.g., ImageJ/Fiji with appropriate plugins). A positive cell is often defined as containing a threshold number of foci (e.g., >5 or >10).[11]

Experimental Workflow

The entire process from cell preparation to data analysis follows a sequential workflow.

G A Cell Seeding on Coverslips B Prexasertib Treatment A->B C Fixation (4% PFA) B->C D Permeabilization (Triton X-100) C->D E Blocking (BSA) D->E F Primary Ab Incubation (Anti-γH2AX) E->F G Secondary Ab Incubation (Alexa Fluor) F->G H Nuclear Counterstain (DAPI) G->H I Mounting on Slides H->I J Image Acquisition (Confocal Microscopy) I->J K Image Analysis (Foci Quantification) J->K

Caption: Workflow for γH2AX immunofluorescence staining and analysis.

Data Presentation

Quantitative data should be collected to assess the dose- and time-dependent effects of Prexasertib.

Table 1: Example Experimental Parameters from Preclinical Studies

Cell LinePrexasertib ConcentrationTreatment DurationObserved Effect on γH2AXReference
B/T-ALL Cell Lines7.5 nM - 200 nM24 - 48 hoursIncreased protein expression[12]
Neuroblastoma (KELLY, NBL-S)50 nmol/L24 hoursPromotion of γH2AX-positive DSBs[6]
HGSOC PDX Models8 mg/kg, BID6 - 52 hoursInduction of DNA damage[5]
ALL Primary SamplesVaries24 hoursIncreased γH2AX levels[14]

Table 2: Expected Results and Interpretation

ConditionExpected γH2AX Foci CountInterpretation
Vehicle Control (DMSO)Low / BaselineRepresents endogenous levels of DNA damage.
Prexasertib-TreatedSignificantly IncreasedIndicates Prexasertib-induced DNA double-strand breaks.[6]
Positive Control (e.g., Etoposide)HighConfirms the validity of the staining protocol.
Negative Control (No Primary Ab)No SignalEnsures specificity of the secondary antibody.

References

Prexasertib Dihydrochloride: A Potent Sensitizer of Tumors to Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Abstract

Prexasertib dihydrochloride, a selective inhibitor of checkpoint kinase 1 (CHK1) and 2 (CHK2), has emerged as a promising agent for sensitizing a broad range of tumors to conventional chemotherapy and targeted agents.[1][2][3] By abrogating the DNA damage response (DDR) and cell cycle checkpoints, Prexasertib potentiates the cytotoxic effects of DNA-damaging agents, leading to increased tumor cell apoptosis and inhibition of tumor growth.[2][4] These application notes provide a comprehensive overview of Prexasertib's mechanism of action, summarize key preclinical and clinical findings, and offer detailed protocols for its use in cancer research.

Mechanism of Action

Prexasertib is an ATP-competitive inhibitor with high potency against CHK1 (IC50 of 1 nM) and, to a lesser extent, CHK2 (IC50 of 8 nM) in cell-free assays.[5] CHK1 is a critical serine/threonine kinase that plays a central role in the cellular response to DNA damage.[2][4] Upon DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase activates CHK1, which in turn phosphorylates and regulates a multitude of downstream targets to initiate cell cycle arrest, promote DNA repair, and prevent apoptosis.[3]

By inhibiting CHK1, Prexasertib disrupts these protective mechanisms.[2][3] In the presence of chemotherapy-induced DNA damage, Prexasertib prevents cancer cells from arresting in the G2/M phase of the cell cycle, forcing them into premature and catastrophic mitosis with unrepaired DNA, ultimately leading to apoptosis.[4] Furthermore, recent studies have shown that low-dose Prexasertib can induce mitochondrial DNA damage and activate the cGAS-STING signaling pathway, thereby triggering an innate immune response against tumor cells.[6]

Prexasertib_Mechanism_of_Action cluster_0 Chemotherapy-Induced DNA Damage cluster_1 ATR-CHK1 Signaling Pathway cluster_2 Cellular Outcomes DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CHK1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair CHK1->DNA_Repair promotes Mitotic_Catastrophe Mitotic Catastrophe CHK1->Mitotic_Catastrophe inhibition leads to Prexasertib Prexasertib dihydrochloride Prexasertib->CHK1 inhibits Cell_Cycle_Arrest->Mitotic_Catastrophe prevents Apoptosis Apoptosis DNA_Repair->Apoptosis prevents Mitotic_Catastrophe->Apoptosis induces

Caption: Prexasertib inhibits CHK1, disrupting DNA damage repair and leading to apoptosis.

Preclinical and Clinical Efficacy

Prexasertib has demonstrated significant potential in sensitizing various cancer types to a range of chemotherapeutic agents in both preclinical models and clinical trials.

Combination with Platinum-Based Chemotherapy

In a phase 1b clinical trial (NCT02124148), the combination of Prexasertib and cisplatin was evaluated in patients with advanced or metastatic cancers.[7][8] The recommended phase II dose (RP2D) for Prexasertib was established at 80 mg/m² when administered on Day 2 of a 21-day cycle with cisplatin (75 mg/m²) on Day 1.[7][8]

CombinationCancer TypeRecommended Phase II Dose (Prexasertib)Objective Response Rate (ORR)Reference
Prexasertib + CisplatinAdvanced/Metastatic Cancers80 mg/m²12.7%[7][8]
Combination with Other Chemotherapeutic Agents

Preclinical studies have shown that Prexasertib can enhance the efficacy of other chemotherapies, including gemcitabine and S-1 in pancreatic cancer models, and clofarabine in acute lymphoblastic leukemia (ALL).[3][9]

CombinationCancer ModelKey FindingsReference
Prexasertib + Gemcitabine/S-1Pancreatic Cancer Cells (SUIT-2)Enhanced antitumor effect and induction of apoptosis.[9]
Prexasertib + ClofarabineAcute Lymphoblastic Leukemia (ALL) Cell LinesIncreased cytotoxicity.[3]
Combination with Targeted Therapy and Radiotherapy

Prexasertib has also shown synergy with targeted agents like PARP inhibitors in high-grade serous ovarian cancer (HGSOC) models, including those resistant to PARP inhibitor monotherapy.[10][11] Furthermore, it has been investigated in combination with cetuximab and radiation in head and neck squamous cell carcinoma (HNSCC).[4][12]

CombinationCancer TypeRecommended Phase II Dose (Prexasertib)Objective Response Rate (ORR)Reference
Prexasertib + CetuximabAdvanced/Metastatic Cancers70 mg/m²4.9%[7][8]
Prexasertib + Cetuximab-RadiotherapyHead and Neck Squamous Cell Carcinoma (HNSCC)30 mg/m²83.3%[12]

Experimental Protocols

In Vitro Cell Viability Assay

This protocol outlines a standard procedure to assess the cytotoxic effects of Prexasertib in combination with a chemotherapeutic agent.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (solubilized in DMSO)

  • Chemotherapeutic agent of choice (solubilized appropriately)

  • 96-well plates

  • Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of Prexasertib and the chemotherapeutic agent in complete medium.

  • Treat the cells with either single agents or combinations at various concentrations. Include vehicle-only controls.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control and determine IC50 values.

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Prepare_Drugs Prepare drug dilutions Seed_Cells->Prepare_Drugs Treat_Cells Treat cells with Prexasertib +/- Chemo Prepare_Drugs->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_Reagent Add viability reagent Incubate->Add_Reagent Measure Measure signal (absorbance/luminescence) Add_Reagent->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for assessing cell viability after Prexasertib treatment.

Western Blot Analysis for Pharmacodynamic Markers

This protocol is for assessing the on-target activity of Prexasertib by measuring the phosphorylation of CHK1 and downstream markers of DNA damage.

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CHK1 (Ser296), anti-γH2A.X, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated cells and quantify protein concentration.

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis.

  • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze band intensities relative to a loading control (e.g., β-actin). A reduction in phospho-CHK1 (Ser296) confirms target engagement by Prexasertib.[3]

In Vivo Tumor Xenograft Studies

This protocol describes a general workflow for evaluating the in vivo efficacy of Prexasertib in combination with chemotherapy.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cells for implantation

  • This compound formulation for in vivo use

  • Chemotherapeutic agent for in vivo use

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Implant cancer cells subcutaneously into the flanks of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., Vehicle, Prexasertib alone, Chemotherapy alone, Combination).

  • Administer treatments according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Continue treatment for a predefined period or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Safety and Toxicology

The most common treatment-related adverse events associated with Prexasertib, particularly in combination therapies, are hematologic toxicities, including neutropenia and thrombocytopenia.[7][8][12] Careful dose and schedule optimization are crucial to manage these side effects.

Conclusion

This compound is a potent CHK1/CHK2 inhibitor that effectively sensitizes cancer cells to a variety of chemotherapeutic agents and radiation. Its mechanism of action, centered on the disruption of the DNA damage response, makes it a valuable tool for overcoming therapeutic resistance. The provided protocols offer a starting point for researchers to explore the full potential of Prexasertib in their specific cancer models.

References

Troubleshooting & Optimization

Prexasertib dihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting solubility issues and accessing experimental protocols related to Prexasertib dihydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered when working with this compound.

Q1: My this compound is not dissolving in DMSO. What should I do?

A1: This is a common issue. Here are several troubleshooting steps:

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. "Wet" DMSO can significantly reduce the solubility of many compounds, including Prexasertib.[1] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.

  • Sonication: Gentle sonication can help break up compound aggregates and facilitate dissolution.[2][3] We recommend sonicating in a water bath for 5-10 minutes.

  • Gentle Warming: Warming the solution to 37°C can increase solubility. This can be done in a water bath. Avoid excessive heat, as it may degrade the compound.

  • Vortexing: Vigorous vortexing can also aid in dissolving the compound.

Q2: What is the maximum concentration of this compound I can dissolve in DMSO?

A2: The reported solubility of this compound in DMSO varies slightly between suppliers, but it is generally in the range of 4.38 mg/mL (10 mM) to 22 mg/mL (60.21 mM).[2][3] It is always best to consult the product datasheet from your specific supplier for the most accurate information.

Q3: Can I dissolve this compound in water or ethanol?

A3: No, this compound is reported to be insoluble in both water and ethanol.[1][4][5]

Q4: I need to prepare a stock solution for in vivo studies. What solvent system should I use?

A4: For in vivo applications, a common solvent system is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[2][3] A typical formulation involves first dissolving the compound in a small amount of DMSO and then sequentially adding the other components. Another reported vehicle for subcutaneous injection is 20% Captisol.[2][6] It is crucial to develop and validate a suitable formulation based on the specific animal model and administration route.

Q5: My prepared stock solution appears as a suspension. Can I still use it?

A5: If your prepared solution is a suspension, it is recommended to prepare it fresh and use it immediately.[2] A suspension indicates that the compound is not fully dissolved, which can lead to inaccurate dosing and inconsistent experimental results.

Q6: How should I store my this compound stock solution?

A6: For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C to avoid repeated freeze-thaw cycles.[2] For short-term use (within one month), storage at -20°C is acceptable.[1]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents. Note that values may vary slightly between different batches and suppliers.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO4.38 - 22 mg/mL10 - 60.21 mM
Water< 0.1 mg/mL (Insoluble)Insoluble
EthanolInsolubleInsoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. The molecular weight of this compound is 438.31 g/mol .

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use tubes and store at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Method for Enhancing Solubility for In Vivo Formulation

This protocol describes a common method for preparing this compound for in vivo administration.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween 80

  • Sterile saline or PBS

  • Sterile tubes

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • In a separate sterile tube, calculate the volumes of each component needed for your final desired concentration and total volume. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]

  • Sequentially add the solvents. Start by adding the calculated volume of the this compound DMSO stock to the PEG300. Mix well until the solution is clear.

  • Add the Tween 80 to the mixture and mix thoroughly.

  • Finally, add the saline or PBS and mix until a clear and homogenous solution is formed.

  • This formulation should be prepared fresh and used immediately.

Visualizations

Prexasertib Mechanism of Action: CHK1 Signaling Pathway

Prexasertib is a selective inhibitor of Checkpoint Kinase 1 (CHK1).[7][8] In response to DNA damage, the ATR kinase is activated and phosphorylates CHK1.[9][10][11] Activated CHK1 then phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[10][11] By inhibiting CHK1, Prexasertib prevents this cell cycle arrest, leading to the accumulation of DNA damage and ultimately apoptosis in cancer cells.[6][8]

CHK1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycleArrest promotes Apoptosis Apoptosis CHK1->Apoptosis Prexasertib Prexasertib Prexasertib->CHK1 inhibits DNA_Repair DNA Repair CellCycleArrest->DNA_Repair allows for CellCycleArrest->Apoptosis prevents

Caption: CHK1 Signaling Pathway and Prexasertib Inhibition.

Troubleshooting Workflow for Solubility Issues

This workflow provides a step-by-step guide for addressing common solubility challenges with this compound.

Solubility_Troubleshooting Start Start: Dissolving This compound Check_Solvent Is the solvent fresh, anhydrous DMSO? Start->Check_Solvent Use_Fresh_DMSO Use fresh, anhydrous DMSO Check_Solvent->Use_Fresh_DMSO No Vortex Vortex vigorously for 1-2 minutes Check_Solvent->Vortex Yes Use_Fresh_DMSO->Vortex Check_Dissolved1 Is it fully dissolved? Vortex->Check_Dissolved1 Sonicate Sonicate in water bath for 5-10 minutes Check_Dissolved1->Sonicate No Success Solution is ready. Proceed with experiment. Check_Dissolved1->Success Yes Check_Dissolved2 Is it fully dissolved? Sonicate->Check_Dissolved2 Warm Gently warm to 37°C Check_Dissolved2->Warm No Check_Dissolved2->Success Yes Check_Dissolved3 Is it fully dissolved? Warm->Check_Dissolved3 Check_Dissolved3->Success Yes Failure Consult product datasheet or contact technical support. Check_Dissolved3->Failure No

Caption: Troubleshooting Workflow for Prexasertib Solubility.

References

Optimizing Prexasertib dihydrochloride treatment duration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Prexasertib dihydrochloride. The information provided is intended to aid in the design and execution of experiments to determine the optimal treatment duration for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Prexasertib is a selective inhibitor of the checkpoint kinases 1 and 2 (CHK1 and CHK2).[1][2][3] These kinases are critical components of the DNA damage response (DDR) pathway, which allows cells to repair DNA damage before proceeding with cell division.[4] By inhibiting CHK1 and CHK2, Prexasertib prevents the cell cycle from arresting in response to DNA damage. This leads to an accumulation of DNA errors, ultimately triggering programmed cell death (apoptosis), particularly in cancer cells that often have a higher degree of genomic instability.[3][4][5]

Q2: What is a typical starting point for Prexasertib concentration and treatment duration in in vitro studies?

Based on preclinical studies, a common concentration range for in vitro experiments is between 10 nM and 200 nM.[6] The duration of treatment can vary significantly, from 24 hours to several days, depending on the cell line and the experimental endpoint.[6] For initial experiments, it is advisable to perform a dose-response curve with a time-course experiment to determine the optimal concentration and duration for your specific cell model.

Q3: How has Prexasertib been dosed in clinical trials?

In clinical trials, Prexasertib has been administered intravenously. A common dosing schedule has been 105 mg/m² every 14 days or on days 1 and 15 of a 28-day cycle.[7][8][9] It's important to note that clinical dosing regimens are determined after extensive preclinical and dose-escalation studies and may not directly translate to in vitro or in vivo preclinical models.

Q4: What are known mechanisms of resistance to Prexasertib?

Resistance to Prexasertib can develop through various mechanisms. One identified mechanism in BRCA wild-type high-grade serous ovarian cancer involves a prolonged G2 cell cycle delay, which prevents mitotic catastrophe and cell death.[10][11] Additionally, signaling pathways such as EGFR have been shown to promote resistance to Prexasertib in triple-negative breast cancer.[12][13] Understanding these resistance mechanisms is crucial for developing combination therapies to overcome them.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High cell viability despite Prexasertib treatment Suboptimal concentration or duration: The concentration of Prexasertib may be too low, or the treatment duration too short to induce a significant effect in your cell model.Perform a dose-response experiment with a range of concentrations (e.g., 10 nM - 1 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the IC50 and optimal treatment window.
Innate or acquired resistance: The cell line may have intrinsic resistance mechanisms or may have developed resistance over time.Investigate potential resistance pathways. For example, assess the activity of the EGFR pathway.[12][13] Consider combination therapies with agents that target these resistance mechanisms, such as PARP inhibitors or gemcitabine.[10][14]
Inconsistent results between experiments Drug stability and preparation: this compound may not be fully solubilized or may degrade over time if not stored properly.Ensure the compound is fully dissolved in a suitable solvent like DMSO. Prepare fresh working solutions for each experiment and store the stock solution according to the manufacturer's instructions.
Cell culture conditions: Variations in cell density, passage number, or media composition can affect drug sensitivity.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments.
Unexpected toxicity in in vivo models Dosing and schedule: The dose or frequency of administration may be too high for the animal model.Refer to preclinical in vivo studies for guidance on dosing and scheduling. Start with a lower dose and escalate as tolerated. Monitor animals closely for signs of toxicity. Common adverse events in clinical trials include neutropenia, anemia, and thrombocytopenia.[5][9]

Quantitative Data Summary

Table 1: In Vitro Efficacy of Prexasertib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (approx.)Treatment DurationReference
BV-173B-cell progenitor acute lymphoblastic leukemia2 - 15 nM24 - 48 hours[6]
RPMI-8402T-cell progenitor acute lymphoblastic leukemia2 - 15 nM24 - 48 hours[6]
NALM-6B-cell progenitor acute lymphoblastic leukemia7.5 - 30 nM24 - 48 hours[6]
MOLT-4T-cell progenitor acute lymphoblastic leukemia7.5 - 30 nM24 - 48 hours[6]
MDA-MB-231Triple-Negative Breast Cancer~20 nMNot specified[12]
MDA-MB-468Triple-Negative Breast Cancer>20 nM (resistant)Not specified[12]

Table 2: Prexasertib Dosing in Clinical Trials

PhaseCancer TypeDoseScheduleReference
Phase 2BRCA wild-type recurrent high-grade serous ovarian cancerNot specified28-day cycles (14 days on, 14 days off)[5]
Phase 1Recurrent/refractory solid tumors (pediatric)80, 100, 125, 150 mg/m²IV on days 1 and 15 of a 28-day cycle[7]
Phase 1Advanced solid tumors (Japanese patients)80 mg/m² and 105 mg/m²IV once every 14 days[8]
Phase 2BRCA wild-type, advanced triple-negative breast cancer105 mg/m²IV every 2 weeks[9]

Experimental Protocols

Protocol 1: Determining the Optimal Treatment Duration via Cell Viability Assay

This protocol describes a general workflow for determining the optimal duration of Prexasertib treatment using a common cell viability assay like the MTT or CellTiter-Glo® assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the planned experiment duration. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions of this compound in culture medium. It is recommended to perform a serial dilution to cover a broad concentration range (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 nM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Prexasertib.

  • Time-Course Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours) in a standard cell culture incubator.

  • Cell Viability Assessment: At the end of each time point, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the untreated control (0 nM Prexasertib) for each time point.

    • Plot cell viability (%) against the log of Prexasertib concentration for each duration.

    • Determine the IC50 value for each treatment duration.

    • The optimal treatment duration will be the shortest time point that achieves the desired level of efficacy (e.g., lowest IC50 or maximal growth inhibition).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the effect of Prexasertib on the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with the determined optimal concentration of Prexasertib for various durations (e.g., 6, 12, 24, 48 hours). Include an untreated control.

  • Cell Harvesting: At each time point, harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Gate the single-cell population to exclude doublets and debris.

    • Analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

    • Compare the cell cycle distribution of treated cells to the untreated control at each time point to observe the effects of Prexasertib on cell cycle progression.

Visualizations

CHK1_Signaling_Pathway cluster_0 DNA Damage cluster_1 Upstream Kinases cluster_2 Checkpoint Kinases cluster_3 Cell Cycle Regulators cluster_4 Cell Cycle Progression DNA_Damage DNA Damage (e.g., replication stress) ATR ATR DNA_Damage->ATR ATM ATM DNA_Damage->ATM CHK1 CHK1 ATR->CHK1 CHK2 CHK2 ATM->CHK2 CDC25 CDC25 Phosphatases CHK1->CDC25 CHK2->CDC25 CDK_Cyclin CDK/Cyclin Complexes CDC25->CDK_Cyclin Cell_Cycle_Arrest G2/M Arrest CDK_Cyclin->Cell_Cycle_Arrest Inhibition of CDK/Cyclin leads to arrest Prexasertib Prexasertib Prexasertib->CHK1 Prexasertib->CHK2 Experimental_Workflow Start Start: Select Cell Line(s) Dose_Response 1. Dose-Response Assay (e.g., 24h, 48h, 72h) Start->Dose_Response Determine_IC50 2. Determine IC50 at each time point Dose_Response->Determine_IC50 Select_Concentration_Duration 3. Select Optimal Concentration & Duration Determine_IC50->Select_Concentration_Duration Mechanism_Studies 4. Mechanistic Studies Select_Concentration_Duration->Mechanism_Studies In_Vivo_Studies 5. In Vivo Efficacy Studies (if applicable) Select_Concentration_Duration->In_Vivo_Studies Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay Mechanism_Studies->Apoptosis Western_Blot Western Blot (e.g., pCHK1, γH2AX) Mechanism_Studies->Western_Blot End End: Optimized Protocol Cell_Cycle->End Apoptosis->End Western_Blot->End In_Vivo_Studies->End Troubleshooting_Logic Start High Cell Viability Observed Check_Dose_Time Is this the first experiment with this cell line? Start->Check_Dose_Time Perform_Dose_Response Action: Perform Dose-Response & Time-Course Study Check_Dose_Time->Perform_Dose_Response Yes Check_Resistance Have previous experiments shown efficacy? Check_Dose_Time->Check_Resistance No Investigate_Resistance Action: Investigate Resistance Mechanisms (e.g., EGFR) Check_Resistance->Investigate_Resistance Yes Check_Protocols Are results inconsistent? Check_Resistance->Check_Protocols No Consider_Combination Action: Consider Combination Therapy Investigate_Resistance->Consider_Combination Review_Protocols Action: Review Drug Prep & Cell Culture Protocols Check_Protocols->Review_Protocols Yes

References

Cell line-specific sensitivity to Prexasertib dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Prexasertib dihydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Prexasertib is a potent, ATP-competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1][2][3] CHK1 is a critical component of the DNA damage response (DDR) pathway, regulating cell cycle checkpoints (primarily G2/M) to allow time for DNA repair.[4][5][6] By inhibiting CHK1, Prexasertib abrogates the G2/M checkpoint, leading to premature entry into mitosis with unrepaired DNA damage.[1][2] This can result in "replication catastrophe," characterized by extensive DNA double-strand breaks, genomic instability, and ultimately, apoptotic cell death.[2][7][8][9] Prexasertib has been shown to be particularly effective in cancer cells with high levels of replication stress or defects in other DNA repair pathways.[6][7][10]

Q2: In which cancer types and cell lines has Prexasertib shown sensitivity?

Prexasertib has demonstrated single-agent activity across a broad range of preclinical models, including:

  • High-Grade Serous Ovarian Cancer (HGSOC): Effective in both BRCA wild-type and mutant cell lines, as well as in models resistant to PARP inhibitors.[1][7]

  • B-/T-cell progenitor Acute Lymphoblastic Leukemia (ALL): Reduces cell viability in a time and dosage-dependent manner.[11]

  • Pediatric Cancers: Shows potent anti-proliferative activity in various pediatric cancer cell lines, including neuroblastoma, rhabdomyosarcoma, and Ewing's sarcoma.[8][12]

  • Pancreatic Cancer: Demonstrates synergistic effects when combined with gemcitabine and S-1.[13][14]

  • Squamous Cell Carcinomas (SCC): Objective responses have been observed in patients with SCC of the anus and head and neck (SCCHN).[10]

Sensitivity can vary significantly between cell lines, even within the same cancer type. This variability does not always correlate with p53 mutational status or the basal expression levels of CHK1 or CHK2.[11]

Cell Line-Specific Sensitivity to Prexasertib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Prexasertib in various cancer cell lines as reported in the literature.

Cell LineCancer TypeIC50 (nM)Notes
BV-173B-cell Acute Lymphoblastic Leukemia6.33Highlighted as a particularly sensitive cell line.[11]
NALM-6B-cell Acute Lymphoblastic Leukemia~15-30Concentration range used for apoptosis induction studies.[11][15]
REHB-cell Acute Lymphoblastic Leukemia96.7Considered a less sensitive ALL cell line.[11]
OVCAR3High-Grade Serous Ovarian Cancer~6-10IC50 values for Prexasertib monotherapy fall within this range.[1][7]
OVCAR5High-Grade Serous Ovarian Cancer7.5Parental cell line, sensitive to Prexasertib.[16]
OVCAR8High-Grade Serous Ovarian Cancer5.4Parental cell line, sensitive to Prexasertib.[16]
PEO1High-Grade Serous Ovarian Cancer (BRCA2 mut)6 - 49Range of IC50 values across several HGSOC cell lines.[1]
PEO4High-Grade Serous Ovarian Cancer (BRCA2 mut)6 - 49Range of IC50 values across several HGSOC cell lines.[1]
TOV112DHigh-Grade Serous Ovarian Cancer1 - 10General range for most ovarian cancer cell lines tested.[7][17]
ES2High-Grade Serous Ovarian Cancer1 - 10General range for most ovarian cancer cell lines tested.[7][17]
JHOS2High-Grade Serous Ovarian Cancer (BRCA1 mut)8,400Notably less sensitive HGSOC cell line.[7][17]
SUIT-2Pancreatic Cancer30.8Used in combination studies with gemcitabine and S-1.[13]
KELLYNeuroblastoma~1-22Representative of the potent activity in pediatric cancer cell lines.[8][18]
NBL-SNeuroblastoma~1-22Representative of the potent activity in pediatric cancer cell lines.[8][18]

Experimental Protocols

1. Cell Viability/Cytotoxicity Assay (e.g., MTT, WST-1, or CellTiter-Glo)

This protocol provides a general framework for determining the IC50 of Prexasertib in a chosen cell line.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells to create a single-cell suspension.

    • Count cells and determine viability (e.g., using Trypan Blue).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-4,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of Prexasertib in a complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).

    • Remove the overnight culture medium from the 96-well plate and replace it with the medium containing the different concentrations of Prexasertib. Include vehicle-only (e.g., 0.1% DMSO) controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Measurement:

    • Follow the manufacturer's instructions for your chosen viability reagent (e.g., add MTT reagent and incubate, then solubilize formazan crystals).

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle-only control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the Prexasertib concentration.

    • Use a non-linear regression analysis to calculate the IC50 value.

2. Western Blotting for Pathway Analysis

This protocol is for assessing the effect of Prexasertib on CHK1 pathway proteins.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to ~70-80% confluency.

    • Treat cells with Prexasertib at a relevant concentration (e.g., the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle-only control.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets include:

      • Phospho-CHK1 (S296, S317, S345)

      • Total CHK1

      • Phospho-CDC25C (Ser216)

      • Phospho-CDC2 (Tyr15)

      • γH2A.X (a marker of DNA double-strand breaks)

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

Troubleshooting Guide

Q3: My cells show higher/lower sensitivity to Prexasertib than expected from the literature. What could be the cause?

  • Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been misidentified or cross-contaminated. High passage numbers can lead to genetic drift and altered drug sensitivity. It is recommended to use cells within a consistent and low passage range.

  • Assay Conditions: Minor variations in cell seeding density, incubation time, and the specific viability assay used can influence the apparent IC50. Ensure these parameters are consistent across experiments.

  • Compound Potency: Verify the purity and concentration of your this compound stock. Improper storage can lead to degradation.

  • Underlying Resistance Mechanisms: The cell line may have acquired resistance. This could involve downregulation of CHK1 or USP1, or upregulation of compensatory pathways like PI3K/AKT.[19][20]

Q4: I am not seeing the expected changes in downstream pathway markers (e.g., p-CDC25C, p-CDC2) after Prexasertib treatment. What should I check?

  • Treatment Concentration and Duration: The effect on downstream markers can be time- and concentration-dependent. Perform a time-course and dose-response experiment to identify the optimal conditions for observing the desired changes.

  • Antibody Quality: Ensure your primary antibodies are validated for the specific application and are recognizing the correct protein and phosphorylation site.

  • Lysate Preparation: Use fresh lysates and ensure that phosphatase inhibitors were included during lysis to preserve the phosphorylation status of your target proteins.

  • Cell Cycle State: The effects of CHK1 inhibition are most pronounced in cells undergoing DNA replication. Ensure your cells are actively proliferating at the time of treatment.

Q5: My cell viability assay results have high variability between replicate wells.

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding. When pipetting into a 96-well plate, mix the cell suspension between pipetting steps to prevent settling. Pay attention to pipetting technique to avoid introducing bubbles.

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Incomplete Reagent Mixing: After adding the viability reagent, ensure it is mixed gently but thoroughly in each well before reading the plate.

Visualizations

Prexasertib_Mechanism_of_Action DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 activates CDC25 CDC25 Phosphatases CHK1->CDC25 inhibits G2_M_Checkpoint G2/M Checkpoint Arrest CHK1->G2_M_Checkpoint maintains Prexasertib Prexasertib Prexasertib->CHK1 inhibits CDK_CyclinB CDK1/Cyclin B CDC25->CDK_CyclinB activates Mitosis Mitotic Entry CDK_CyclinB->Mitosis promotes G2_M_Checkpoint->Mitosis Apoptosis Replication Catastrophe & Apoptosis Mitosis->Apoptosis with unrepaired DNA leads to

Caption: Prexasertib inhibits CHK1, leading to mitotic catastrophe.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plates start->seed_cells treat_cells Treat with Prexasertib (Dose-Response) seed_cells->treat_cells incubate Incubate (e.g., 48h) treat_cells->incubate add_reagent Add Cell Viability Reagent (e.g., MTT) incubate->add_reagent measure Measure Absorbance/ Luminescence add_reagent->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for determining Prexasertib IC50.

Troubleshooting_Guide start Unexpected IC50 Value check_cells Cell Authenticity & Passage Number? start->check_cells Is it cell-related? check_assay Assay Conditions Consistent? (Seeding, Time) start->check_assay Is it assay-related? check_compound Prexasertib Stock Quality? start->check_compound Is it compound-related? check_cells->check_assay No solution_cells Use Low Passage, Authenticated Cells check_cells->solution_cells Yes check_assay->check_compound No solution_assay Standardize Protocol check_assay->solution_assay Yes check_resistance Investigate Resistance Mechanisms? check_compound->check_resistance No solution_compound Validate Compound Purity & Concentration check_compound->solution_compound Yes solution_resistance Western Blot for CHK1, PI3K/AKT Pathway check_resistance->solution_resistance

Caption: Troubleshooting unexpected Prexasertib sensitivity.

References

Addressing batch-to-batch variability of Prexasertib dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with Prexasertib dihydrochloride, with a specific focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as LY2606368) is a potent and selective, ATP-competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1][2][3] By inhibiting CHK1 and CHK2, Prexasertib disrupts the DNA damage response, leading to an accumulation of damaged DNA, genomic instability, and ultimately apoptosis in cancer cells.[2][4] This makes it a promising agent for cancer therapy, both as a monotherapy and in combination with DNA-damaging agents.[3][5]

Q2: What are the potential causes of batch-to-batch variability with this compound?

While specific batch-to-batch variability data for Prexasertib is not extensively published, general sources of variability for small molecule inhibitors can include:

  • Purity: Differences in the percentage of the active compound versus impurities.

  • Polymorphism: The existence of different crystalline forms of the compound, which can affect solubility and bioavailability.[1]

  • Residual Solvents or Impurities: Carryover from the synthesis and purification process can impact biological activity.[6]

  • Solubility: Slight variations in physical properties between batches can lead to differences in solubility, especially in aqueous solutions.[4]

  • Degradation: Improper storage or handling can lead to degradation of the compound.

Q3: How should I store and handle this compound to minimize variability?

To ensure consistency, adhere to the following storage and handling guidelines:

  • Powder: Store the solid compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[7]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO.[8][9] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (for up to 6 months) or -20°C (for up to 1 month).[10]

  • Working Solutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment.[8]

  • Handling Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, as this compound can cause skin and eye irritation.[10] Handle the compound in a well-ventilated area.[10]

Q4: I am observing inconsistent results between different batches of this compound. What should I do?

Inconsistent results are a key indicator of potential batch-to-batch variability. Refer to the troubleshooting section below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values or reduced potency in cell-based assays.
Possible Cause Suggested Solution
Degradation of Compound - Ensure the compound has been stored correctly (see Q3).- Prepare a fresh stock solution from the powder.- If the issue persists, consider purchasing a new batch of the compound.
Batch-to-Batch Variation in Purity or Activity - Perform a quality control check on the new batch (see "Qualifying a New Batch of Prexasertib" workflow below).- Validate the activity of the new batch by running a parallel experiment with a previously validated batch, if available.- Determine the IC50 of the new batch in a standard cell line to establish its specific activity.
Solubility Issues - Confirm that the compound is fully dissolved in the stock solution. Sonication may be required.[9]- When preparing working solutions, ensure the final concentration of DMSO is compatible with your cell line (typically ≤0.1%).[9]
Experimental Variability - Standardize cell seeding density, treatment duration, and assay conditions.- Ensure consistent passage number of cells, as sensitivity to inhibitors can change over time.
Issue 2: Difficulty dissolving this compound powder.
Possible Cause Suggested Solution
Incorrect Solvent - this compound is soluble in DMSO.[8][9] It has poor solubility in water.[11]
Compound has Precipitated - Warm the solution gently (e.g., at 37°C) and sonicate to aid dissolution.[9]
Batch-to-Batch Variation in Solubility - Slight variations between batches can affect solubility.[4] Try increasing the volume of the solvent or using sonication for a longer period.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Prexasertib
TargetIC50 / KiReference
CHK1Ki: 0.9 nM; IC50: <1 nM[7][12]
CHK2IC50: 8 nM[7][12]
RSK1IC50: 9 nM[7][12]
MELKIC50: 38 nM[12]
SIKIC50: 42 nM[12]
BRSK2IC50: 48 nM[12]
ARK5IC50: 64 nM[12]
Table 2: Effective Concentrations of Prexasertib in Cellular Assays
Cell LineAssayConcentrationEffectReference
HeLaCell Cycle Analysis33, 100 nMDNA damage during S-phase, chromosomal fragmentation[12]
HT-29Autophosphorylation Inhibition8-250 nMInhibition of CHK1 (S296) and CHK2 (S516) autophosphorylation[12]
U-2 OSCell Cycle & DNA Damage4 nMShift from G1/G2-M to S-phase, induction of γH2AX[12]
Ovarian Cancer Cell LinesViability AssayVariesGrowth inhibition (IC50 values determined)[5]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the old medium and add the medium containing different concentrations of Prexasertib. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay: Follow the manufacturer's protocol for the CellTiter-Glo® assay to measure cell viability.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blotting for CHK1 Pathway Activation
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the specified duration. Include a vehicle control.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-CHK1 (e.g., Ser296 or Ser345), total CHK1, γH2AX (a marker of DNA double-strand breaks), and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

CHK1_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., from chemotherapy) ATR_AT ATR/AT DNA_Damage->ATR_AT activates CHK1_CHK2 CHK1/CHK2 ATR_AT->CHK1_CHK2 activates CDC25 CDC25 Phosphatases CHK1_CHK2->CDC25 inhibits Apoptosis Apoptosis CHK1_CHK2->Apoptosis promotes if damage is irreparable Prexasertib Prexasertib dihydrochloride Prexasertib->CHK1_CHK2 inhibits CDKs Cyclin-Dependent Kinases (CDKs) CDC25->CDKs activates Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) CDKs->Cell_Cycle_Arrest promotes progression, inhibition leads to arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for

Caption: CHK1/CHK2 signaling pathway and the inhibitory action of Prexasertib.

Batch_Validation_Workflow Start Receive New Batch of This compound Check_CoA Review Certificate of Analysis (CoA) (Purity, Identity) Start->Check_CoA Prepare_Stock Prepare Stock Solution in DMSO Check_CoA->Prepare_Stock Solubility_Test Assess Solubility (Visual Inspection, Sonication if needed) Prepare_Stock->Solubility_Test Functional_Assay Perform Functional Assay (e.g., Cell Viability Assay) Solubility_Test->Functional_Assay Soluble Fail Contact Supplier/ Troubleshoot Further Solubility_Test->Fail Insoluble Compare_Results Compare IC50 to Previous Batches or Published Data Functional_Assay->Compare_Results Western_Blot Confirm Target Engagement (Western Blot for p-CHK1) Compare_Results->Western_Blot Consistent Compare_Results->Fail Inconsistent Pass Batch Qualified for Use Western_Blot->Pass

Caption: Workflow for qualifying a new batch of this compound.

Troubleshooting_Decision_Tree Start Inconsistent Experimental Results Check_Storage Check Storage and Handling of Compound Start->Check_Storage Improper_Storage Prepare Fresh Stock from Powder Check_Storage->Improper_Storage Improper Check_Protocol Review Experimental Protocol Check_Storage->Check_Protocol Proper Improper_Storage->Check_Protocol Protocol_Error Standardize Protocol and Repeat Experiment Check_Protocol->Protocol_Error Error Found Validate_Batch Validate New Batch Activity Check_Protocol->Validate_Batch No Error Protocol_Error->Validate_Batch Batch_OK Investigate Other Experimental Variables (Cells, Reagents) Validate_Batch->Batch_OK Consistent with Previous Batches Batch_Issue Contact Supplier and Perform Full QC Validate_Batch->Batch_Issue Inconsistent

Caption: Troubleshooting decision tree for inconsistent results with Prexasertib.

References

Validation & Comparative

A Head-to-Head Battle of Checkpoint Kinase Inhibitors: Prexasertib Dihydrochloride vs. AZD7762 in Preclinical In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the checkpoint kinases CHK1 and CHK2 have emerged as a promising strategy to exploit the reliance of cancer cells on DNA damage response pathways for survival. This guide provides a detailed comparison of two prominent checkpoint kinase inhibitors, Prexasertib dihydrochloride (LY2606368) and AZD7762, based on available in vitro research. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective potencies, mechanisms of action, and cellular effects.

Mechanism of Action: Targeting the Guardians of the Genome

Both Prexasertib and AZD7762 are small molecule inhibitors that function as ATP-competitive agents, targeting the serine/threonine kinases CHK1 and CHK2.[1][2] These kinases are critical regulators of the cell cycle, particularly in response to DNA damage.[3] By inhibiting CHK1 and CHK2, these drugs abrogate cell cycle checkpoints, preventing cancer cells from repairing damaged DNA and leading to an accumulation of genomic instability, which can ultimately trigger apoptosis (programmed cell death).[1][4]

Prexasertib is described as a selective inhibitor of CHK1 with minor activity against CHK2.[5] In contrast, AZD7762 is reported to be an equally potent inhibitor of both CHK1 and CHK2 in vitro.[6][7] This difference in selectivity may have implications for their therapeutic window and off-target effects.

In Vitro Potency: A Quantitative Comparison

The inhibitory activity of Prexasertib and AZD7762 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki) are key parameters to assess their potency.

InhibitorTargetIC50Ki
This compound CHK1<1 nM[8], 1 nM[9]0.9 nM[8]
CHK28 nM[8][9]-
AZD7762 CHK15 nM[6][7][10]3.6 nM[6][10]
CHK2<10 nM[7]-

Table 1: In Vitro Kinase Inhibitory Potency. This table summarizes the reported IC50 and Ki values for this compound and AZD7762 against their primary targets, CHK1 and CHK2. Lower values indicate higher potency.

Cellular Effects: From Checkpoint Abrogation to Cell Death

In vitro studies have demonstrated the profound impact of both inhibitors on cancer cell lines, leading to DNA damage accumulation, cell cycle disruption, and apoptosis.

DNA Damage and Repair

A hallmark of CHK1/2 inhibition is the induction of DNA double-strand breaks, often visualized by the phosphorylation of histone H2AX (γH2AX).[11][12] Treatment with Prexasertib has been shown to promote γH2AX-positive double-strand DNA breaks within 24 hours in neuroblastoma cell lines.[13] Similarly, AZD7762 treatment, particularly in combination with radiation, leads to persistent γH2AX expression, indicating an inhibition of DNA damage repair.[12][14]

Cell Cycle Progression

By overriding the S and G2/M checkpoints, both inhibitors force cells with damaged DNA to prematurely enter mitosis, a phenomenon known as mitotic catastrophe. Prexasertib treatment (50 nM for 24 hours) in prostate cancer cell lines resulted in an increased S-phase population.[15] AZD7762 has been shown to abrogate the G2 arrest induced by DNA damaging agents.[6]

Apoptosis Induction

The ultimate consequence of unrepaired DNA damage and mitotic catastrophe is apoptosis. Prexasertib has been shown to induce apoptosis as a single agent.[11][16] For instance, a 24 to 48-hour treatment with nanomolar concentrations of Prexasertib led to an increase in apoptotic cells in acute lymphoblastic leukemia cell lines.[2] AZD7762 has been demonstrated to potentiate chemotherapy-induced apoptosis in multiple myeloma cells.[17]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

DNA_Damage_Response_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR activates CHK1_CHK2 CHK1 / CHK2 ATM_ATR->CHK1_CHK2 phosphorylates & activates Cdc25 Cdc25 Phosphatases CHK1_CHK2->Cdc25 phosphorylates & inhibits Apoptosis Apoptosis CHK1_CHK2->Apoptosis inhibition leads to mitotic catastrophe & CDKs Cyclin-Dependent Kinases (CDKs) Cdc25->CDKs dephosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CDKs->Cell_Cycle_Arrest promotes progression (inhibition leads to arrest) DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for Prexasertib Prexasertib Prexasertib->CHK1_CHK2 inhibits AZD7762 AZD7762 AZD7762->CHK1_CHK2 inhibits

Figure 1: DNA Damage Response Pathway. This diagram illustrates the central role of CHK1 and CHK2 in mediating cell cycle arrest to allow for DNA repair. Both Prexasertib and AZD7762 inhibit CHK1/2, leading to checkpoint abrogation and subsequent apoptosis.

Experimental_Workflow cluster_workflow In Vitro Experimental Workflow cluster_assays Assays start Cancer Cell Lines treatment Treatment with Prexasertib or AZD7762 start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western Western Blot (p-CHK1, γH2AX, PARP cleavage) treatment->western flow Flow Cytometry (Cell Cycle Analysis, Apoptosis) treatment->flow if Immunofluorescence (γH2AX, Rad51 foci) treatment->if data Data Analysis (IC50, % Apoptosis, etc.) viability->data western->data flow->data if->data

Figure 2: Experimental Workflow. A generalized workflow for the in vitro comparison of Prexasertib and AZD7762, from cell line treatment to various downstream assays for assessing cellular responses.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summarized protocols for key experiments cited in the comparison.

Cell Viability Assay
  • Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

  • Method: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of Prexasertib or AZD7762 for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The results are normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.

Kinase Inhibition Assay
  • Objective: To measure the direct inhibitory effect of the compounds on the target kinase activity.

  • Method: Recombinant CHK1 or CHK2 enzyme is incubated with a specific peptide substrate and ATP (often radiolabeled [³³P]ATP) in the presence of varying concentrations of the inhibitor.[7] The kinase activity is determined by measuring the amount of phosphorylated substrate, which can be quantified using methods like scintillation proximity assay or filter capture assay.[10] IC50 values are then determined from the dose-response curves.

Western Blotting
  • Objective: To detect changes in the expression and phosphorylation status of key proteins in the DNA damage response pathway.

  • Method: Cells are treated with the inhibitors for a specified time, after which they are lysed to extract total protein. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for proteins of interest (e.g., phospho-CHK1, γH2AX, cleaved PARP) and subsequently with a secondary antibody conjugated to an enzyme for detection.

Flow Cytometry for Cell Cycle Analysis
  • Objective: To analyze the distribution of cells in different phases of the cell cycle.

  • Method: Cells are treated with the inhibitors, harvested, and fixed in ethanol. The fixed cells are then stained with a fluorescent DNA-intercalating dye, such as propidium iodide. The DNA content of individual cells is measured using a flow cytometer, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

Both this compound and AZD7762 are potent inhibitors of the checkpoint kinases CHK1 and CHK2, demonstrating significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines in vitro. Prexasertib appears to be a more selective CHK1 inhibitor with higher potency in cell-free assays, while AZD7762 exhibits potent dual inhibition of CHK1 and CHK2.[6][7][8][9] The choice between these inhibitors for research or therapeutic development may depend on the specific cancer type, its underlying genetic alterations (such as p53 status), and the desired selectivity profile.[18] The experimental data and protocols outlined in this guide provide a foundation for further investigation into the preclinical and potential clinical applications of these promising therapeutic agents.

References

Unveiling a Potent Partnership: Prexasertib and Olaparib Synergize to Combat Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical and clinical data demonstrates that the combination of Prexasertib, a CHK1 inhibitor, and Olaparib, a PARP inhibitor, offers a promising therapeutic strategy, particularly for cancers with deficiencies in DNA damage repair pathways. This guide synthesizes the available experimental evidence, providing researchers, scientists, and drug development professionals with a detailed comparison of the synergistic effects, underlying mechanisms, and relevant experimental protocols.

The synergistic interaction between Prexasertib and Olaparib stems from their complementary roles in targeting the DNA damage response (DDR). Olaparib inhibits Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of single-strand DNA breaks. In cancer cells with pre-existing defects in homologous recombination (HR), such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of double-strand breaks (DSBs) during DNA replication, ultimately causing cell death. This concept is known as synthetic lethality.

However, some cancer cells can develop resistance to PARP inhibitors by restoring their HR capabilities or stabilizing replication forks. This is where Prexasertib plays a critical role. Prexasertib inhibits Checkpoint kinase 1 (CHK1), a key regulator of the cell cycle and DNA damage checkpoints. By inhibiting CHK1, Prexasertib disrupts the cell's ability to arrest the cell cycle in response to DNA damage, leading to premature entry into mitosis with unrepaired DNA.[1][2] Furthermore, Prexasertib has been shown to induce a state of "BRCAness" or homologous recombination deficiency (HRD) in cancer cells, even in those without BRCA mutations.[3] This is achieved by compromising replication fork stability and inhibiting the formation of RAD51 foci, a critical step in HR repair.[1][3][4][5]

This induced HRD re-sensitizes cancer cells to the effects of Olaparib, creating a powerful synergistic combination that enhances DNA damage, triggers apoptosis, and inhibits tumor growth in a variety of cancer models, including those resistant to PARP inhibitor monotherapy.[2][3][6]

Quantitative Analysis of Synergistic Efficacy

The following tables summarize the key quantitative data from preclinical and clinical studies, highlighting the enhanced anti-cancer activity of the Prexasertib and Olaparib combination compared to single-agent treatments.

Table 1: In Vitro Synergistic Cytotoxicity

Cell LineCancer TypeMetricPrexasertib (nM)Olaparib (µM)CombinationFold Change/CI ValueReference
MDAMB231Triple-Negative Breast CancerCombination Index (CI)VariousVariousSynergisticCI < 1[3][7]
MDAMB453Triple-Negative Breast CancerCombination Index (CI)VariousVariousSynergisticCI < 1[3][7]
TOV112DHigh-Grade Serous Ovarian CancerIC50-~4-10--[2]
ES2High-Grade Serous Ovarian CancerIC50-~4-10--[2]
OVCAR3High-Grade Serous Ovarian CancerCombination Index (CI)55SynergisticCI < 1[5]
OV90High-Grade Serous Ovarian CancerCombination Index (CI)55SynergisticCI < 1[5]
PEO1High-Grade Serous Ovarian CancerCombination Index (CI)55SynergisticCI < 1[5]

Table 2: In Vivo Tumor Growth Inhibition in Patient-Derived Xenograft (PDX) Models

PDX ModelCancer TypeTreatmentOutcomeReference
DF-59 (Olaparib-resistant)High-Grade Serous Ovarian CancerPrexasertib + OlaparibSignificant tumor growth inhibition and prolonged survival compared to either agent alone.[2][8]
Olaparib-sensitive modelHigh-Grade Serous Ovarian CancerPrexasertib + OlaparibAugmented degree and durability of response compared to Olaparib alone.[2]

Table 3: Clinical Efficacy in Phase I Trial (NCT03057145)

Patient PopulationCancer TypeTreatmentResponseReference
18 patients with BRCA1-mutant, PARP inhibitor-resistant HGSOCHigh-Grade Serous Ovarian CancerPrexasertib (70 mg/m²) + Olaparib (100 mg BID)4 Partial Responses[1][9]
29 total patientsHGSOC and other solid tumorsDose escalation of Prexasertib + OlaparibRecommended Phase 2 Dose (RP2D) established.[1][9]

Mechanistic Insights: Visualizing the Synergy

The synergistic relationship between Prexasertib and Olaparib can be visualized through the following diagrams, which illustrate the targeted signaling pathway and the logical flow of their combined action.

Signaling Pathway of Prexasertib and Olaparib Synergy cluster_0 DNA Damage cluster_1 DNA Repair Pathways cluster_2 Drug Intervention cluster_3 Cellular Outcome Single-Strand Break Single-Strand Break PARP PARP Single-Strand Break->PARP activates Replication Fork Collapse Replication Fork Collapse Single-Strand Break->Replication Fork Collapse leads to Double-Strand Break Double-Strand Break Homologous Recombination Homologous Recombination Double-Strand Break->Homologous Recombination activates CHK1 CHK1 Double-Strand Break->CHK1 activates Apoptosis Apoptosis Double-Strand Break->Apoptosis unrepaired PARP->Single-Strand Break repairs RAD51 RAD51 Homologous Recombination->RAD51 recruits Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest induces RAD51->Double-Strand Break Olaparib Olaparib Olaparib->PARP inhibits Prexasertib Prexasertib Prexasertib->CHK1 inhibits Prexasertib->RAD51 inhibits foci formation Replication Fork Collapse->Double-Strand Break causes Replication Fork Collapse->Apoptosis Cell Cycle Arrest->Double-Strand Break allows repair of Experimental Workflow for Validating Synergy Cancer Cell Lines Cancer Cell Lines Treatment Groups Treatment Groups Cancer Cell Lines->Treatment Groups Vehicle Control Vehicle Control Treatment Groups->Vehicle Control Prexasertib Alone Prexasertib Alone Treatment Groups->Prexasertib Alone Olaparib Alone Olaparib Alone Treatment Groups->Olaparib Alone Prexasertib + Olaparib Prexasertib + Olaparib Treatment Groups->Prexasertib + Olaparib In Vitro Assays In Vitro Assays Vehicle Control->In Vitro Assays In Vivo Studies In Vivo Studies Vehicle Control->In Vivo Studies Prexasertib Alone->In Vitro Assays Prexasertib Alone->In Vivo Studies Olaparib Alone->In Vitro Assays Olaparib Alone->In Vivo Studies Prexasertib + Olaparib->In Vitro Assays Prexasertib + Olaparib->In Vivo Studies Cell Viability Assay Cell Viability Assay In Vitro Assays->Cell Viability Assay Comet Assay Comet Assay In Vitro Assays->Comet Assay Immunofluorescence Immunofluorescence In Vitro Assays->Immunofluorescence Western Blot Western Blot In Vitro Assays->Western Blot Data Analysis Data Analysis Cell Viability Assay->Data Analysis Comet Assay->Data Analysis Immunofluorescence->Data Analysis Western Blot->Data Analysis PDX Models PDX Models In Vivo Studies->PDX Models Tumor Growth Measurement Tumor Growth Measurement PDX Models->Tumor Growth Measurement Survival Analysis Survival Analysis PDX Models->Survival Analysis Tumor Growth Measurement->Data Analysis Survival Analysis->Data Analysis

References

Cross-study comparison of Prexasertib dihydrochloride clinical trial data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial data for Prexasertib dihydrochloride, a potent inhibitor of checkpoint kinase 1 (CHK1) and 2 (CHK2), with a fellow CHK1 inhibitor, SRA737. Prexasertib has been investigated as a monotherapy and in combination with other agents in various malignancies, demonstrating the potential of targeting the DNA damage response (DDR) pathway in cancer therapy. This document summarizes key efficacy and safety data, details experimental protocols, and visualizes the underlying biological pathways to offer a thorough comparative overview for research and development purposes.

Mechanism of Action: Targeting the DNA Damage Response

Prexasertib and SRA737 are both inhibitors of CHK1, a critical serine/threonine kinase that plays a central role in the cellular response to DNA damage.[1][2][3] In cancer cells, which often have defects in other cell cycle checkpoints like the p53 pathway, reliance on the CHK1-mediated checkpoint for DNA repair and cell cycle arrest is heightened.[4] By inhibiting CHK1, these drugs prevent cancer cells from repairing DNA damage, leading to an accumulation of errors and ultimately, mitotic catastrophe and apoptosis.[1][4]

CHK1_Inhibition_Pathway Mechanism of Action of CHK1 Inhibitors cluster_0 DNA Damage cluster_1 Cell Cycle Checkpoint Activation cluster_2 Therapeutic Intervention cluster_3 Cellular Outcome DNA_Damage DNA Damage (e.g., from chemotherapy, radiation, or replication stress) ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM senses CHK1 CHK1 Activation ATR_ATM->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) CHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair CHK1->DNA_Repair promotes Checkpoint_Abrogation Checkpoint Abrogation CHK1->Checkpoint_Abrogation Prexasertib_SRA737 Prexasertib / SRA737 Prexasertib_SRA737->CHK1 inhibits Mitotic_Catastrophe Mitotic Catastrophe Checkpoint_Abrogation->Mitotic_Catastrophe leads to Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis results in

Mechanism of CHK1 Inhibition

Comparative Clinical Trial Data

The following tables summarize the efficacy and safety data from key clinical trials of Prexasertib and SRA737 in ovarian and squamous cell carcinomas.

Ovarian Cancer

Efficacy Data in Recurrent High-Grade Serous Ovarian Cancer (HGSOC)

Clinical Trial (NCT ID)DrugPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
Prexasertib
Phase II (NCT02203513)[5]Prexasertib MonotherapyPlatinum-Resistant, BRCA Wild-Type30.8% (evaluable patients)5 months
Phase II (NCT03414047)[6]Prexasertib MonotherapyPlatinum-Resistant12.1%Not Reported
Phase II (NCT03414047)[6]Prexasertib MonotherapyPlatinum-Refractory6.9%Not Reported
SRA737
Phase I/II (NCT02797977)[7][8][9]SRA737 + Low-Dose GemcitabineAdvanced Solid Tumors (including HGSOC)10.8% (overall)Not Reported

Safety Data: Common Treatment-Related Adverse Events (Grade ≥3)

Adverse EventPrexasertib (NCT02203513)[5]Prexasertib (NCT03414047)[6]SRA737 + Gemcitabine (NCT02797977)[7][8]
Hematological
NeutropeniaHigh incidence reportedCommon16.7%
ThrombocytopeniaReportedCommon10%
AnemiaReportedCommon11.7%
Non-Hematological
FatigueReportedCommonNot specified for Grade ≥3
NauseaReportedCommonNot specified for Grade ≥3
DiarrheaNot specifiedNot specifiedNot specified for Grade ≥3
Squamous Cell Carcinoma (SCC)

Efficacy and Safety Data for Prexasertib Monotherapy in Advanced SCC

A Phase Ib study (NCT01115790) evaluated Prexasertib monotherapy in patients with advanced SCC, including head and neck (SCCHN), anus, and non-small cell lung cancer (sqNSCLC).[10]

Efficacy Results [10]

Tumor TypeOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Clinical Benefit Rate at 3 Months
SCC of the Anus15%2.8 months23%
SCCHN5%1.6 months28%
sqNSCLCNot Reported3.0 months44%

Safety Profile: Most Common Treatment-Related Adverse Event (All Grades) [10]

Adverse EventIncidence
Grade 4 Neutropenia71%
Febrile Neutropenia12%

Experimental Protocols

Prexasertib Clinical Trials

NCT02203513: Phase II Study in BRCA Wild-Type Recurrent HGSOC [5][11]

  • Patient Population: Patients with recurrent high-grade serous ovarian cancer, confirmed to be BRCA wild-type. The study included cohorts with and without biopsiable disease. Patients were heavily pretreated.

  • Dosing Regimen: Prexasertib was administered intravenously at a dose of 105 mg/m² every two weeks in 28-day cycles.

  • Primary Endpoint: Objective Response Rate (ORR) assessed by the investigator according to RECIST v1.1.

  • Secondary Endpoints: Safety and Progression-Free Survival (PFS).

NCT03414047: Phase II Study in Platinum-Resistant or Refractory Recurrent Ovarian Cancer [6][12][13]

  • Patient Population: Patients with platinum-resistant or refractory recurrent high-grade serous ovarian, primary peritoneal, or fallopian tube cancer. The study included cohorts based on platinum sensitivity, BRCA mutation status, and prior PARP inhibitor therapy.

  • Dosing Regimen: Prexasertib was administered as an intravenous infusion at 105 mg/m² on Day 1 and Day 15 of a 28-day cycle.

  • Primary Endpoint: Overall Response Rate (ORR) per RECIST v1.1.

  • Secondary Endpoints: Safety, toxicity, and pharmacokinetics of Prexasertib.

Prexasertib_Trial_Workflow Prexasertib Clinical Trial Workflow (NCT03414047) Patient_Screening Patient Screening (Platinum-Resistant/Refractory Ovarian Cancer) Enrollment Enrollment & Cohort Assignment (Based on BRCA status, etc.) Patient_Screening->Enrollment Treatment_Cycle Treatment Cycle (28 days) Prexasertib 105 mg/m² IV on Day 1 and Day 15 Enrollment->Treatment_Cycle Safety_Assessment Safety & Toxicity Monitoring (AEs, Labs, ECGs) Treatment_Cycle->Safety_Assessment During each cycle Efficacy_Assessment Efficacy Assessment (RECIST v1.1) Treatment_Cycle->Efficacy_Assessment Every 2 cycles Discontinuation Discontinuation (Progression, Toxicity, etc.) Safety_Assessment->Discontinuation Unacceptable Toxicity Continue_Treatment Continue Treatment Efficacy_Assessment->Continue_Treatment No Progression Efficacy_Assessment->Discontinuation Progression Continue_Treatment->Treatment_Cycle

Prexasertib Trial Workflow
SRA737 Clinical Trial

NCT02797977: Phase I/II Study of SRA737 with Low-Dose Gemcitabine [7][8][9][14]

  • Patient Population: Patients with advanced solid tumors, with expansion cohorts for specific genetically defined tumors hypothesized to be sensitive to CHK1 inhibition.

  • Dosing Regimen: This was a dose-escalation study. The recommended Phase 2 dose (RP2D) was determined to be 500 mg of SRA737 administered orally on days 2, 3, 9, 10, 16, and 17, in combination with low-dose gemcitabine (250 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle.

  • Primary Objectives: To establish the safety profile, maximum tolerated dose (MTD), and RP2D of the combination.

  • Secondary Objectives: To evaluate the preliminary efficacy (including ORR) of the combination.

SRA737_Trial_Workflow SRA737 + Gemcitabine Trial Workflow (NCT02797977) Patient_Screening Patient Screening (Advanced Solid Tumors) Dose_Escalation Phase 1: Dose Escalation (Determine MTD/RP2D) Patient_Screening->Dose_Escalation Cohort_Expansion Phase 2: Cohort Expansion (Genetically Defined Tumors) Dose_Escalation->Cohort_Expansion MTD/RP2D Determined Treatment_Cycle Treatment Cycle (28 days) - Gemcitabine IV (Days 1, 8, 15) - SRA737 Oral (Days 2, 3, 9, 10, 16, 17) Dose_Escalation->Treatment_Cycle Cohort_Expansion->Treatment_Cycle Safety_Efficacy_Assessment Safety & Efficacy Assessment Treatment_Cycle->Safety_Efficacy_Assessment Continue_Treatment Continue Treatment Safety_Efficacy_Assessment->Continue_Treatment Benefit & Tolerability Discontinuation Discontinuation Safety_Efficacy_Assessment->Discontinuation Progression or Toxicity Continue_Treatment->Treatment_Cycle

SRA737 Trial Workflow

Concluding Remarks

Prexasertib has demonstrated notable single-agent activity in heavily pretreated patients with recurrent ovarian cancer, particularly in the BRCA wild-type, platinum-resistant population. In squamous cell carcinomas, the activity was more modest. The primary dose-limiting toxicities are hematological, with neutropenia being the most common.

SRA737, in combination with low-dose gemcitabine, has shown promising responses in a variety of solid tumors, with a manageable safety profile. The combination strategy aims to induce replication stress with gemcitabine, thereby sensitizing the cancer cells to CHK1 inhibition.

Further research is warranted to identify predictive biomarkers to select patients most likely to benefit from CHK1 inhibition and to explore rational combination strategies to enhance efficacy and overcome resistance. The data presented in this guide provides a foundation for such future investigations in the development of DDR-targeted therapies.

References

Reproducibility of Prexasertib Dihydrochloride's Anti-Tumor Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor effects of Prexasertib dihydrochloride with other CHK1 inhibitors, supported by experimental data. The information is intended to aid researchers in evaluating the reproducibility of Prexasertib's efficacy and in designing future studies.

Introduction

This compound (LY2606368) is a selective inhibitor of checkpoint kinase 1 (CHK1) and to a lesser extent, checkpoint kinase 2 (CHK2).[1] These kinases are critical components of the DNA damage response (DDR) pathway, which allows cancer cells to survive DNA damage induced by chemotherapy or replication stress. By inhibiting CHK1/2, Prexasertib aims to induce synthetic lethality in cancer cells with underlying DNA repair defects or high levels of replication stress, leading to cell death. This guide compares the in vitro and in vivo anti-tumor effects of Prexasertib with other notable CHK1 inhibitors, SRA737 and AZD7762.

Comparative Efficacy of CHK1 Inhibitors

The following tables summarize the in vitro cytotoxicity and clinical efficacy of this compound and its alternatives.

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Cell LineCancer TypePrexasertib (LY2606368) IC50 (nM)SRA737 IC50 (nM)AZD7762 IC50 (nM)
Ovarian Cancer
OVCAR3High-Grade Serous Carcinoma6[2]--
PEO1High-Grade Serous Carcinoma49[2]--
Acute Lymphoblastic Leukemia (ALL)
BV-173B-cell precursor ALL6.33[3]--
NALM-6B-cell precursor ALL---
REHB-cell precursor ALL96.7[3]--
Non-Small Cell Lung Cancer (NSCLC)
A549Adenocarcinoma>40[4]--
A427Adenocarcinoma15.48[4]--
Colorectal Cancer
HT29Adenocarcinoma-30-220-
SW620Adenocarcinoma-30-220-
Pancreatic Cancer
MiaPaCa-2Adenocarcinoma-30-220-

Note: IC50 values can vary between studies due to different experimental conditions.

Preclinical In Vivo Efficacy

Tumor growth inhibition in xenograft models provides an early indication of a drug's potential anti-tumor activity in a living organism.

DrugCancer ModelDosing RegimenTumor Growth InhibitionReference
PrexasertibNeuroblastoma Xenografts10 mg/kg, twice daily for 3 days, weeklyRegression of established tumors[5][6]
PrexasertibHigh-Grade Serous Ovarian Cancer PDX8 mg/kg, twice a daySignificant tumor growth inhibition[7]
SRA737Colorectal Adenocarcinoma XenograftNot specifiedAnti-tumor activity with sub-therapeutic gemcitabine[8]
AZD7762H460-DNp53 Lung Cancer XenograftNot specifiedPotentiated gemcitabine-induced tumor growth inhibition[9]
Clinical Trial Efficacy

Objective Response Rate (ORR) in clinical trials represents the proportion of patients whose tumors shrink by a predefined amount.

DrugClinical Trial (NCT ID)Cancer TypeTreatment SettingObjective Response Rate (ORR)Reference
PrexasertibNCT02203513High-Grade Serous Ovarian Cancer (BRCA wild-type)Platinum-resistant/refractory33%[10]
PrexasertibPhase Ib StudySquamous Cell Carcinoma (Anus)Advanced15%[11]
PrexasertibPhase Ib StudySquamous Cell Carcinoma (Head and Neck)Advanced5%[11]
PrexasertibNCT03414047Recurrent Ovarian CancerPlatinum-resistant12.1%[12]
PrexasertibNCT03414047Recurrent Ovarian CancerPlatinum-refractory6.9%[12]
SRA737Phase 1/2Advanced Solid TumorsMonotherapy and combination with gemcitabineData not yet mature[8][13][14]
AZD7762Phase IAdvanced Solid TumorsCombination with gemcitabine2 partial responses in NSCLC[15][16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to evaluate the anti-tumor effects of CHK1 inhibitors.

Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the CHK1 inhibitor (e.g., Prexasertib, SRA737, or AZD7762) for 72-96 hours. A vehicle control (e.g., DMSO) should be included.

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the drug in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the CHK1 inhibitor (e.g., Prexasertib) via the appropriate route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose and schedule. The control group should receive a vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

  • Data Analysis: Plot the average tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).

Determination of Objective Response Rate (ORR) in Clinical Trials

Objective: To assess the anti-tumor activity of a drug in human patients.

Methodology:

  • Patient Enrollment: Enroll patients with a specific cancer type and stage who meet the eligibility criteria of the clinical trial.

  • Baseline Imaging: Perform baseline tumor assessments using imaging techniques such as CT or MRI before starting treatment.

  • Treatment Administration: Administer the investigational drug according to the protocol-defined dose and schedule.

  • Follow-up Imaging: Conduct follow-up imaging at regular intervals (e.g., every 8 weeks) to assess changes in tumor size.

  • Response Evaluation: Tumor responses are typically evaluated using standardized criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST).

    • Complete Response (CR): Disappearance of all target lesions.

    • Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

    • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for Progressive Disease.

    • Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.

  • ORR Calculation: The ORR is calculated as the percentage of patients who achieve a CR or PR.

Visualizations

CHK1 Signaling Pathway and Inhibition by Prexasertib

CHK1_Pathway cluster_stimulus DNA Damage/Replication Stress cluster_activation Upstream Activation cluster_downstream Downstream Effects cluster_inhibition Therapeutic Intervention DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) ATR ATR DNA_Damage->ATR activates Replication_Stress Replication Stress Replication_Stress->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatases CHK1->CDC25 inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair CHK1->DNA_Repair promotes CDKs Cyclin-Dependent Kinases (CDKs) CDC25->CDKs activates CDKs->Cell_Cycle_Arrest promotes progression Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis prevents DNA_Repair->Apoptosis prevents Prexasertib Prexasertib Prexasertib->CHK1 inhibits Prexasertib->Apoptosis leads to

Caption: CHK1 signaling pathway and the mechanism of action of Prexasertib.

Experimental Workflow for In Vitro Drug Screening

experimental_workflow start Start cell_culture 1. Cell Culture (Select cancer cell lines) start->cell_culture drug_prep 2. Drug Preparation (Serial dilutions of Prexasertib) cell_culture->drug_prep seeding 3. Cell Seeding (96-well plates) drug_prep->seeding treatment 4. Drug Treatment (Incubate for 72h) seeding->treatment viability_assay 5. Cell Viability Assay (e.g., MTT, XTT) treatment->viability_assay readout 6. Data Acquisition (Measure absorbance) viability_assay->readout analysis 7. Data Analysis (Calculate IC50 values) readout->analysis end End analysis->end drug_development_logic cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials in_vitro In Vitro Studies (IC50, Mechanism) in_vivo In Vivo Studies (Xenograft Models) in_vitro->in_vivo Positive results lead to phase1 Phase I (Safety, Dosing) in_vivo->phase1 Promising efficacy and safety phase2 Phase II (Efficacy, ORR) phase1->phase2 Acceptable safety profile phase3 Phase III (Comparison to Standard of Care) phase2->phase3 Demonstrated efficacy approval Regulatory Approval phase3->approval Superiority or non-inferiority

References

Prexasertib Dihydrochloride vs. GDC-0575: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers an objective comparison of two prominent Checkpoint Kinase 1 (CHK1) inhibitors, Prexasertib dihydrochloride and GDC-0575. It is intended for researchers, scientists, and drug development professionals, providing a detailed look at their mechanisms, experimental data, and clinical performance to inform future research and development.

Mechanism of Action and Target Profile

Both Prexasertib (LY2606368) and GDC-0575 are small molecule inhibitors targeting CHK1, a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway.[1][2][3] In response to DNA damage, CHK1 is activated and plays a crucial role in arresting the cell cycle to allow for DNA repair.[2][4] By inhibiting CHK1, these drugs abrogate the cell cycle checkpoint, leading to an accumulation of DNA damage and ultimately, cell death (apoptosis), particularly in cancer cells with high levels of replication stress.[2][4][5][6] This mechanism makes them effective as single agents and as sensitizers for DNA-damaging chemotherapies.[1][2][7]

Prexasertib is a selective inhibitor of both CHK1 and CHK2.[4][8] GDC-0575 is described as a highly selective oral inhibitor of CHK1.[9][10][11]

cluster_0 DNA Damaging Agent / Replication Stress cluster_1 Cell Cycle Progression cluster_2 CHK1 Pathway cluster_3 Drug Intervention DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR G2 G2 Phase M M Phase G2->M Mitotic Entry CHK1 CHK1 ATR->CHK1 activates CDC25 CDC25 CHK1->CDC25 inhibits CDK1 CDK1 CDC25->CDK1 activates CDK1->G2 Prexasertib Prexasertib Prexasertib->CHK1 GDC0575 GDC-0575 GDC0575->CHK1 G cluster_setup Experimental Setup cluster_treatment Treatment Cycles cluster_analysis Data Collection & Analysis node_implant Implant Human Tumor Cells in Mice node_growth Monitor Tumor Growth to ~100 mm³ node_implant->node_growth node_randomize Randomize Mice into Treatment Groups node_growth->node_randomize node_vehicle Vehicle Control Group node_chemo Chemotherapy Alone node_inhibitor CHK1 Inhibitor Alone node_combo Combination Therapy node_measure Measure Tumor Volume & Body Weight 3x/week node_vehicle->node_measure node_chemo->node_measure node_inhibitor->node_measure node_combo->node_measure node_endpoint Continue Until Endpoint (e.g., tumor >1 cm³) node_measure->node_endpoint node_analysis Calculate Tumor Growth Inhibition (TGI) node_endpoint->node_analysis cluster_prex cluster_gdc cluster_common prex Prexasertib prex_attr • Dual CHK1/CHK2 Inhibitor • Proven Monotherapy Efficacy in Ph. 2 • Development Discontinued by Originator gdc GDC-0575 gdc_attr • Highly Selective CHK1 Inhibitor • Oral Bioavailability • Promising Ph. 1 Combo Data common Shared Features common_attr • Potent CHK1 Inhibition • Strong Preclinical Rationale • Potentiates DNA Damaging Agents • Key Toxicity: Myelosuppression

References

A Head-to-Head Comparison of Prexasertib and Rabusertib in Ovarian Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for ovarian cancer, inhibitors of the DNA damage response (DDR) pathway have emerged as a promising strategy. Within this class, checkpoint kinase 1 (CHK1) inhibitors have garnered significant attention for their potential to induce synthetic lethality in cancer cells with underlying DNA repair defects. This guide provides a head-to-head comparison of two notable CHK1 inhibitors, Prexasertib (LY2606368) and Rabusertib (LY2603618), based on available preclinical data in ovarian cancer models. While direct comparative studies are limited, this document synthesizes existing data to offer insights into their respective mechanisms, efficacy, and experimental considerations.

Mechanism of Action: Targeting the Guardian of the Genome

Both Prexasertib and Rabusertib are potent and selective ATP-competitive inhibitors of CHK1, a crucial serine/threonine kinase that plays a central role in the cellular response to DNA damage.[1][2][3][4][5] In response to genotoxic stress, CHK1 is activated and phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, facilitate DNA repair, and, in cases of irreparable damage, induce apoptosis.[1][2] By inhibiting CHK1, Prexasertib and Rabusertib abrogate these critical cell cycle checkpoints, forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to a phenomenon known as "mitotic catastrophe" and subsequent cell death.[6]

CHK1_Inhibition_Pathway CHK1 Inhibition Signaling Pathway cluster_0 DNA Damage & Replication Stress cluster_1 Upstream Activation cluster_2 CHK1 Regulation cluster_3 Downstream Effectors & Cell Cycle Control cluster_4 Drug Intervention cluster_5 Cellular Outcome DNA Damage DNA Damage ATM ATM DNA Damage->ATM activates Replication Stress Replication Stress ATR ATR Replication Stress->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates ATM->CHK1 phosphorylates CDC25A CDC25A CHK1->CDC25A inhibits CDC25C CDC25C CHK1->CDC25C inhibits DNA Repair DNA Repair CHK1->DNA Repair promotes CDK1/2 CDK1/2 CDC25A->CDK1/2 activates CDC25C->CDK1/2 activates Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) CDK1/2->Cell Cycle Arrest (G2/M) promotes progression past Mitotic Catastrophe Mitotic Catastrophe Cell Cycle Arrest (G2/M)->Mitotic Catastrophe abrogation leads to Prexasertib Prexasertib Prexasertib->CHK1 inhibits Rabusertib Rabusertib Rabusertib->CHK1 inhibits Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis

Caption: Simplified signaling pathway of CHK1 inhibition by Prexasertib and Rabusertib.

Preclinical Efficacy in Ovarian Cancer Cell Lines

Prexasertib has demonstrated potent single-agent activity across a panel of high-grade serous ovarian cancer (HGSOC) cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range, indicating high potency.

Ovarian Cancer Cell LinePrexasertib IC50 (nM)Reference
OVCAR57.5[7][8]
OVCAR85.4[7][8]
TOV112D~5[9]
ES2~10[9]
JHOS28400[9]

Data for Rabusertib's single-agent activity in ovarian cancer cell lines is less readily available in the public domain. However, studies in other cancer types, such as basal-like breast cancer, have shown its synergistic effects when combined with DNA-damaging agents like platinum compounds and PARP inhibitors.[10] This suggests a similar potential for combination therapies in ovarian cancer, a disease often treated with these same classes of drugs.

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key in vitro assays are provided below.

Cell Viability Assay (XTT Assay)

This protocol is adapted from studies evaluating the cytotoxicity of CHK1 inhibitors.[10]

  • Cell Seeding: Ovarian cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere for 24 hours.

  • Drug Treatment: Cells are treated with a serial dilution of Prexasertib or Rabusertib (e.g., 0-100 nM for Prexasertib) or a vehicle control (e.g., 0.01% DMSO). For combination studies, cells are treated with varying concentrations of both the CHK1 inhibitor and the other therapeutic agent.

  • Incubation: The treated cells are incubated for a period of 3 to 6 days.

  • XTT Reagent Addition: Following incubation, the XTT labeling mixture is added to each well according to the manufacturer's instructions.

  • Incubation with Reagent: The plates are incubated for 4-6 hours to allow for the conversion of the XTT reagent into a formazan salt by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of around 650 nm.

  • Data Analysis: Cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Cell_Viability_Workflow Cell Viability Assay Workflow Seed Cells Seed Cells Drug Treatment Drug Treatment Seed Cells->Drug Treatment Incubation (3-6 days) Incubation (3-6 days) Drug Treatment->Incubation (3-6 days) Add XTT Reagent Add XTT Reagent Incubation (3-6 days)->Add XTT Reagent Incubation (4-6 hours) Incubation (4-6 hours) Add XTT Reagent->Incubation (4-6 hours) Measure Absorbance Measure Absorbance Incubation (4-6 hours)->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis Combination_Synergy Potential Synergistic Combinations CHK1 Inhibitors CHK1 Inhibitors Enhanced Apoptosis Enhanced Apoptosis CHK1 Inhibitors->Enhanced Apoptosis synergizes with PARP Inhibitors PARP Inhibitors PARP Inhibitors->Enhanced Apoptosis synergizes with Platinum Agents Platinum Agents Platinum Agents->Enhanced Apoptosis synergizes with

References

Validating Biomarkers for Prexasertib Dihydrochloride Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Prexasertib dihydrochloride with alternative therapies, focusing on the validation of biomarkers that predict sensitivity to this novel CHK1/CHK2 inhibitor. The information presented is supported by experimental data to aid in the strategic design of preclinical and clinical studies.

Introduction to Prexasertib and Its Mechanism of Action

This compound is a potent, ATP-competitive small molecule inhibitor of Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1][2] These kinases are critical components of the DNA Damage Response (DDR) pathway, a network of cellular processes that identify and repair DNA damage. In cancer cells, which often have a defective G1 checkpoint and rely heavily on the S and G2-M checkpoints regulated by CHK1/2, inhibition by Prexasertib leads to the abrogation of cell cycle arrest. This prevents the repair of DNA damage, causing an accumulation of genomic instability and ultimately leading to a form of programmed cell death known as mitotic catastrophe.[3]

Recent studies have also suggested that Prexasertib's mechanism of action may involve the downregulation of the NOTCH signaling pathway, further contributing to its anti-tumor effects.

Biomarkers for Prexasertib Sensitivity and Resistance

The identification of reliable biomarkers is crucial for patient stratification and predicting therapeutic response to Prexasertib. Both sensitivity and resistance can be linked to the genetic and molecular background of the tumor.

Biomarkers Associated with Sensitivity:
  • Defects in DNA Repair Pathways: Tumors with mutations in genes involved in DNA repair, such as BRCA1, BRCA2, MRE11A, ATR, PARK2, and FBXW7, often exhibit increased replication stress and are consequently more susceptible to CHK1/2 inhibition.

  • TP53 Mutations: While still under investigation, the loss of p53 function, which disables the G1 checkpoint, can render cancer cells more dependent on the CHK1/2-mediated S and G2-M checkpoints for survival, suggesting a potential synthetic lethal interaction with Prexasertib.

  • Overexpression of BLM and CCNE1: In the context of PARP inhibitor-resistant, BRCA-mutant high-grade serous ovarian cancer, overexpression of the Bloom Syndrome RecQ Like Helicase (BLM) and Cyclin E1 (CCNE1) has been associated with a favorable clinical response to Prexasertib.

  • NOTCH Pathway Activity: The downregulation of the NOTCH signaling pathway by Prexasertib suggests that baseline activity of this pathway could serve as a predictive biomarker for treatment efficacy.

Mechanisms and Biomarkers of Resistance:
  • Prolonged G2 Delay: Acquired resistance to Prexasertib can arise from a prolonged G2 cell cycle arrest, which is mediated by reduced activity of the CDK1/Cyclin B1 complex. This allows tumor cells to avoid mitotic catastrophe despite CHK1/2 inhibition.

  • EGFR Signaling Activation: Innate resistance to Prexasertib has been linked to the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overexpression and phosphorylation of EGFR can counteract the pro-apoptotic effects of CHK1/2 inhibition.

  • Upregulation of Pro-Survival Pathways: Increased activity of the PI3K/AKT and MAPK signaling pathways, including elevated levels of activated AKT, MEK1/2, and ERK1/2, has been observed in Prexasertib-resistant tumors.

  • Immune Microenvironment: An increase in monocytic myeloid-derived suppressor cells (M-MDSCs) and upregulation of the IGF1/insulin signaling pathway have been correlated with a negative response to Prexasertib.

Comparative Performance with Alternative Therapies

Prexasertib's clinical development has been benchmarked against other DDR inhibitors, particularly other CHK1 inhibitors and PARP inhibitors.

Comparison with Other CHK1 Inhibitors
InhibitorTarget(s)Potency (IC50/Ki)Key Comparative Findings
Prexasertib (LY2606368) CHK1, CHK2CHK1 Ki: 0.9 nMMore potent inhibitor of CHK1 in cellular assays compared to MK-8776 and SRA737.[4][5]
MK-8776 CHK1CHK1 IC50: <3 nMLess potent in cellular assays than Prexasertib, requiring higher concentrations to inhibit CHK1.[4][5]
SRA737 CHK1CHK1 Ki: 1 nMOrally bioavailable with a different toxicity profile to Prexasertib, suggesting fewer off-target effects.[4]
Comparison with PARP Inhibitors (e.g., Olaparib)

PARP inhibitors are a class of drugs that are particularly effective in tumors with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations. While both Prexasertib and PARP inhibitors target the DDR, their mechanisms are distinct, leading to opportunities for combination therapy but also positioning them as alternatives in certain clinical contexts.

TherapyTargetBiomarker for Monotherapy SensitivityKey Comparative Findings
Prexasertib CHK1/CHK2Defects in various DNA repair pathways, high replication stressDemonstrates activity in PARP inhibitor-resistant BRCA-mutant models.[6] The combination of Prexasertib and Olaparib has shown synergistic effects in preclinical models and preliminary clinical activity in patients who have progressed on a PARP inhibitor.[7][8]
Olaparib PARP1/2BRCA1/2 mutations, other HRD markersStandard of care for certain BRCA-mutated cancers. Resistance can develop through restoration of homologous recombination.

Experimental Protocols for Biomarker Validation

Accurate and reproducible biomarker assessment is fundamental to the clinical development of Prexasertib. Below are detailed methodologies for key biomarker validation experiments.

Detection of BRCA1/2 and Other DNA Repair Gene Mutations

Methodology: Next-Generation Sequencing (NGS)

  • DNA Extraction: Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or a blood sample using a commercially available kit optimized for the sample type.

  • Library Preparation: Prepare sequencing libraries using a targeted gene panel that includes BRCA1, BRCA2, and other relevant DDR genes. This typically involves multiplex PCR-based amplicon generation or hybrid capture-based enrichment.

  • Sequencing: Perform sequencing on an NGS platform (e.g., Illumina MiSeq or NextSeq) to a sufficient depth to accurately call germline and somatic variants.

  • Data Analysis: Align sequencing reads to the human reference genome. Perform variant calling to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs). Annotate identified variants using databases such as ClinVar and dbSNP to determine their pathogenicity.

Measurement of CHK1 Protein Expression

Methodology: Immunohistochemistry (IHC)

  • Tissue Preparation: Section FFPE tumor tissue to 4-5 µm thickness and mount on positively charged slides.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

  • Immunostaining:

    • Block endogenous peroxidase activity with a hydrogen peroxide solution.

    • Incubate with a validated primary antibody specific for CHK1.

    • Apply a secondary antibody conjugated to a detection system (e.g., HRP-polymer).

    • Develop the signal with a chromogen such as DAB.

    • Counterstain with hematoxylin.

  • Scoring: Evaluate CHK1 expression based on the intensity and percentage of stained tumor cells. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.

Methodology: Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction: Extract total RNA from fresh-frozen tumor tissue or cell lines using a suitable RNA isolation kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using primers specific for the CHEK1 gene and a reference gene (e.g., ACTB or GAPDH). Use a fluorescent dye (e.g., SYBR Green) or a probe-based assay for detection.

  • Data Analysis: Determine the relative expression of CHEK1 using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.

Visualizing Key Pathways and Workflows

Prexasertib's Mechanism of Action in the DNA Damage Response

Prexasertib_Mechanism Prexasertib Signaling Pathway cluster_dna_damage DNA Damage cluster_cell_cycle Cell Cycle Progression cluster_prexasertib Prexasertib Intervention DNA Damage DNA Damage ATR/ATM ATR/ATM DNA Damage->ATR/ATM activates G2/M Checkpoint G2/M Checkpoint Apoptosis Apoptosis G2/M Checkpoint->Apoptosis triggers if damage is irreparable DNA Repair DNA Repair G2/M Checkpoint->DNA Repair Mitosis Mitosis Mitosis->Apoptosis mitotic catastrophe CHK1/CHK2 CHK1/CHK2 ATR/ATM->CHK1/CHK2 phosphorylates CDC25 CDC25 CHK1/CHK2->CDC25 inhibits CDK1 CDK1 CDC25->CDK1 activates CDK1->G2/M Checkpoint promotes arrest CDK1->Mitosis uncontrolled entry DNA Repair->Mitosis allows progression if successful Prexasertib Prexasertib Prexasertib->CHK1/CHK2 inhibits Biomarker_Validation_Workflow Biomarker Validation Workflow Patient Sample Patient Sample DNA/RNA/Protein Extraction DNA/RNA/Protein Extraction Patient Sample->DNA/RNA/Protein Extraction Biomarker Assay Biomarker Assay DNA/RNA/Protein Extraction->Biomarker Assay Data Analysis Data Analysis Biomarker Assay->Data Analysis Biomarker Status Biomarker Status Data Analysis->Biomarker Status Correlate with Clinical Outcome Correlate with Clinical Outcome Biomarker Status->Correlate with Clinical Outcome Treatment_Decision_Logic Treatment Selection Logic Tumor Biopsy Tumor Biopsy Biomarker Profiling Biomarker Profiling Tumor Biopsy->Biomarker Profiling BRCA Mutant? BRCA Mutant? Biomarker Profiling->BRCA Mutant? High Replication Stress? High Replication Stress? BRCA Mutant?->High Replication Stress? No PARP Inhibitor PARP Inhibitor BRCA Mutant?->PARP Inhibitor Yes Prexasertib Prexasertib High Replication Stress?->Prexasertib Yes Other CHK1 Inhibitor Other CHK1 Inhibitor High Replication Stress?->Other CHK1 Inhibitor Consider Combination Therapy Combination Therapy PARP Inhibitor->Combination Therapy Resistance Prexasertib->Combination Therapy Consider

References

A Comparative Benchmark: Prexasertib Dihydrochloride Versus Next-Generation CHK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Prexasertib dihydrochloride against a new wave of Checkpoint Kinase 1 (CHK1) inhibitors, including SRA737, GDC-0575, and Vebesegeron (MK-8776). This document synthesizes preclinical and clinical data to highlight the performance, selectivity, and potential therapeutic applications of these agents in oncology.

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. Its activation leads to cell cycle arrest, allowing time for DNA repair and ensuring genomic stability. In many cancer cells, which often have defects in other cell cycle checkpoints like the p53 pathway, there is an increased reliance on the CHK1-mediated checkpoint for survival, especially when under replicative stress. This dependency makes CHK1 an attractive target for anticancer therapies. Inhibiting CHK1 can abrogate DNA damage-induced cell cycle arrest, leading to mitotic catastrophe and cell death in cancer cells.

Prexasertib (LY2606368), a potent CHK1/CHK2 inhibitor, has demonstrated significant single-agent activity in various tumor models and clinical trials. However, the landscape of CHK1 inhibition is evolving with the emergence of next-generation inhibitors designed for improved selectivity and potentially better safety profiles. This guide offers a detailed comparison to aid in the evaluation and selection of these compounds for research and development.

Performance Comparison of CHK1 Inhibitors

The following tables summarize the key performance indicators of Prexasertib and the next-generation CHK1 inhibitors based on available preclinical and clinical data.

Table 1: In Vitro Potency and Selectivity

InhibitorTarget(s)CHK1 IC50 (nM)CHK2 IC50 (nM)Other Notable Targets (IC50)Key Findings
Prexasertib (LY2606368) CHK1, CHK21[1]8[1]RSK1 (9 nM)[1]Potent dual CHK1/CHK2 inhibitor.[1]
SRA737 (CCT245737) CHK1~1>1000 (in vitro)CDK2 (at higher concentrations)[2][3]Highly selective for CHK1 over CHK2 in vitro, but inhibits CHK2 at higher cellular concentrations.[2][3]
GDC-0575 (ARRY-575) CHK11.2[2][3]--A highly selective oral small-molecule CHK1 inhibitor.[2][3]
Vebesegeron (MK-8776) CHK13[4]1500[5]CDK2 (160 nM)[5]Selective for CHK1 over CHK2, but exhibits off-target inhibition of CDK2 at higher concentrations.[2][3]

Table 2: Summary of Clinical Trial Data

InhibitorPhaseCancer Type(s)Key Efficacy FindingsCommon Grade ≥3 Adverse Events
Prexasertib (LY2606368) Phase 2Recurrent High-Grade Serous Ovarian Cancer (BRCA wild-type)Objective Response Rate (ORR) of 33% in one study.[1] In another study, ORR was 12.1% in platinum-resistant and 6.9% in platinum-refractory patients.[6]Neutropenia, thrombocytopenia, anemia.[1]
SRA737 (CCT245737) Phase 1/2 (in combination with gemcitabine)Advanced Solid TumorsORR of 10.8% overall, with a 25% ORR in anogenital cancer.[7][8]Anemia, neutropenia, thrombocytopenia.[7]
GDC-0575 (ARRY-575) Phase 1 (in combination with gemcitabine)Refractory Solid TumorsFour confirmed partial responses, three in patients with TP53-mutated tumors.[9][10]Neutropenia, anemia, nausea, fatigue, thrombocytopenia.[9][10]
Vebesegeron (MK-8776) Phase 1 (as monotherapy and in combination with gemcitabine)Advanced Solid TumorsTwo partial responses and 13 cases of stable disease out of 30 evaluable patients in combination therapy.Fatigue, nausea, decreased appetite, thrombocytopenia, neutropenia.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for these inhibitors is the abrogation of the G2/M and S-phase cell cycle checkpoints, leading to premature mitotic entry and cell death in the presence of DNA damage.

CHK1_Signaling_Pathway General CHK1 Signaling Pathway cluster_downstream Downstream Effects of CHK1 Inhibition DNA Damage DNA Damage ATR/ATM ATR/ATM DNA Damage->ATR/ATM activates CHK1 CHK1 ATR/ATM->CHK1 phosphorylates (activates) Cdc25 Cdc25 (active) CHK1->Cdc25 phosphorylates (inhibits) Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest leads to Mitotic Catastrophe Mitotic Catastrophe CDK1/2 CDK1/2 (hyperactive) Cdc25->CDK1/2 dephosphorylates (activates) Premature Mitotic Entry Premature Mitotic Entry CDK1/2->Premature Mitotic Entry Replication Stress Replication Stress CDK1/2->Replication Stress DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair allows for CHK1 Inhibitors CHK1 Inhibitors CHK1 Inhibitors->CHK1 inhibit Premature Mitotic Entry->Mitotic Catastrophe Replication Stress->Mitotic Catastrophe

General CHK1 Signaling Pathway

Prexasertib's dual inhibition of CHK1 and CHK2 may offer a broader impact on cell cycle control. In contrast, the high selectivity of SRA737 and GDC-0575 for CHK1 could potentially lead to a more favorable safety profile by avoiding off-target effects associated with CHK2 inhibition. However, at higher concentrations, both MK-8776 and SRA737 have been shown to inhibit CDK2, an off-target effect that may contribute to their cellular activity and toxicity profiles.[2][3]

Inhibitor_Off_Target Off-Target Effects of Next-Gen CHK1 Inhibitors SRA737 SRA737 CHK1 CHK1 SRA737->CHK1 inhibition CDK2 CDK2 SRA737->CDK2 inhibition (at high conc.) MK-8776 MK-8776 MK-8776->CHK1 inhibition MK-8776->CDK2 inhibition (at high conc.) Cell Cycle Progression Cell Cycle Progression CDK2->Cell Cycle Progression promotes

Off-Target Effects of Next-Gen CHK1 Inhibitors

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of these CHK1 inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

  • A recombinant human CHK1 enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.

  • The inhibitor of interest (e.g., Prexasertib) is added at various concentrations.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

  • The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor.

  • The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay

Objective: To assess the effect of a compound on the viability and proliferation of cancer cell lines.

Methodology (using CellTiter-Glo® as an example):

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of the CHK1 inhibitor for a specified duration (e.g., 72 hours).

  • The CellTiter-Glo® reagent, which contains luciferase and its substrate, is added to each well.

  • The plate is incubated to allow for cell lysis and the generation of a luminescent signal, which is proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

  • Luminescence is measured using a plate reader.

  • The concentration of the inhibitor that causes a 50% reduction in cell viability (GI50) is calculated.

Western Blotting for Phospho-CHK1

Objective: To confirm the on-target activity of a CHK1 inhibitor by measuring the phosphorylation status of CHK1 and its downstream targets.

Methodology:

  • Cancer cells are treated with the CHK1 inhibitor for a specified time. In some experiments, cells are co-treated with a DNA-damaging agent to induce CHK1 activation.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for phosphorylated CHK1 (e.g., at Ser345) or other downstream targets. A primary antibody against total CHK1 or a housekeeping protein (e.g., β-actin) is used as a loading control.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a CHK1 inhibitor in a living organism.

Methodology:

  • Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously injected with human cancer cells.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into treatment and control groups.

  • The treatment group receives the CHK1 inhibitor at a specified dose and schedule (e.g., daily oral gavage or intravenous injection). The control group receives a vehicle.

  • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.

Experimental_Workflow General Experimental Workflow for CHK1 Inhibitor Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase Assay Kinase Assay Cell Viability Cell Viability Kinase Assay->Cell Viability Potency Western Blot Western Blot Cell Viability->Western Blot Cellular Activity Xenograft Model Xenograft Model Western Blot->Xenograft Model Mechanism of Action Efficacy Assessment Efficacy Assessment Xenograft Model->Efficacy Assessment

General Experimental Workflow

Conclusion

Prexasertib has established a benchmark for CHK1 inhibitors with its potent dual activity and demonstrated clinical efficacy. The next-generation inhibitors, SRA737, GDC-0575, and Vebesegeron (MK-8776), offer potential advantages in terms of selectivity and oral bioavailability. The choice of inhibitor for future research and clinical development will depend on a careful consideration of their respective potency, selectivity profiles, and clinical performance. The off-target effects, particularly the inhibition of CDK2 by SRA737 and MK-8776, warrant further investigation as they may contribute to both efficacy and toxicity. As more data from ongoing clinical trials become available, a clearer picture of the therapeutic window and optimal patient populations for each of these promising CHK1 inhibitors will emerge.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Prexasertib Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of Prexasertib dihydrochloride (CAS No.: 1234015-54-3), a selective checkpoint kinase 1 (CHK1) inhibitor.[1][2][3][4] Adherence to these procedures is vital to ensure personnel safety and environmental protection. This compound is classified as a toxic and hazardous compound, harmful if swallowed, and causes skin and serious eye irritation.[1][5]

I. Hazard Identification and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is imperative to be aware of its hazards. The compound is an acute oral toxin and a skin and eye irritant.[1][5] All personnel involved in the disposal process must be trained in handling potent pharmaceutical ingredients and wear appropriate Personal Protective Equipment (PPE).[5]

Required Personal Protective Equipment (PPE)
Eye Protection: Safety glasses with side-shields or goggles.
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection: Laboratory coat, long-sleeved clothing. For bulk quantities or potential for aerosolization, consider a disposable gown or coveralls.
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95) is recommended.[6]

II. Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations for hazardous and cytotoxic waste.[1][6]

Step 1: Segregation and Labeling

  • Immediately segregate all waste contaminated with this compound from other laboratory waste.[7]

  • This includes unused or expired product, contaminated labware (e.g., vials, pipette tips, tubes), and contaminated PPE.

  • All waste containers must be clearly labeled with "Cytotoxic Waste" or "Hazardous Waste" and include the chemical name "this compound".[8][9]

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Collect all solid waste, including contaminated PPE and labware, in a designated, leak-proof, and puncture-resistant container with a secure lid.[6][9]

    • The container should be lined with a heavy-duty plastic bag. For cytotoxic waste, double-bagging is often recommended.[6]

  • Liquid Waste:

    • Aqueous solutions of this compound should not be disposed of down the drain.[1]

    • Collect liquid waste in a dedicated, sealed, and shatter-resistant container clearly labeled as "Cytotoxic Liquid Waste: this compound".

  • Sharps Waste:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled as cytotoxic waste.[9]

Step 3: Decontamination of Work Surfaces

  • Following any handling or disposal activities, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hoods) and equipment.

  • Use a suitable decontamination solution, such as alcohol, to scrub the surfaces.[1]

  • All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as cytotoxic waste.

Step 4: Final Disposal

  • Store the sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic until they can be collected by a licensed hazardous waste disposal service.

  • The final disposal method for cytotoxic waste is typically high-temperature incineration.[7][9]

  • Ensure that a hazardous waste consignment note accompanies the waste to its final disposal location.[9]

III. Accidental Release Measures

In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1]

Spill Response Protocol
1. Containment: Prevent further leakage or spillage. Keep the product away from drains or water courses.[1]
2. Absorption: Absorb solutions with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1] For solid spills, carefully collect the material without creating dust.
3. Collection: Place all contaminated materials into a sealed, labeled container for disposal as cytotoxic waste.[1]
4. Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Segregation & Collection cluster_2 Decontamination & Storage cluster_3 Final Disposal A Identify Prexasertib Dihydrochloride Waste B Wear Appropriate PPE A->B C Segregate Waste (Solid, Liquid, Sharps) B->C D Label Container: 'Cytotoxic Waste' C->D E Collect in Designated Leak-Proof Container D->E F Decontaminate Work Surfaces E->F G Store Sealed Container in Secure Area F->G H Arrange for Licensed Hazardous Waste Collection G->H I High-Temperature Incineration H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Prexasertib dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Prexasertib Dihydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent checkpoint kinase 1 (CHK1) inhibitor.

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards are outlined below.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4)Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[1]
Skin Corrosion/Irritation (Category 2)Causes skin irritation.Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The level of PPE required depends on the specific procedure being performed. All personnel must be trained in the proper use and disposal of PPE.[2]

ProcedureRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Primary Engineering Control: Chemical fume hood or ventilated balance enclosure.Gloves: Double gloving with chemotherapy-tested nitrile gloves (meeting ASTM D6978 standard).[1][3][4] Change outer glove immediately upon contamination.Gown: Disposable, solid-front protective gown made of a low-permeability fabric.[2]Eye/Face Protection: Safety glasses with side shields or a full-face shield.[2]Respiratory Protection: A fit-tested N95 or higher respirator is recommended when handling powders outside of a ventilated enclosure to prevent inhalation.[2]
Reconstitution and Dilution (Liquid Form) Primary Engineering Control: Chemical fume hood or biological safety cabinet (Class II).Gloves: Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978).[1][3][4]Gown: Disposable, solid-front protective gown.Eye/Face Protection: Safety glasses with side shields or a full-face shield.
Cell Culture and In Vitro Assays Primary Engineering Control: Biological safety cabinet (Class II).Gloves: Single pair of chemotherapy-tested nitrile gloves (ASTM D6978).[1][3][4]Gown: Standard laboratory coat.Eye/Face Protection: Safety glasses.
Handling Contaminated Waste Gloves: Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978).[1][3][4]Gown: Disposable, solid-front protective gown.Eye/Face Protection: Safety glasses with side shields or a full-face shield.

Operational Plans: Step-by-Step Guidance

Adherence to the following protocols is essential for minimizing exposure risk and ensuring experimental integrity.

Experimental Protocols

1. Weighing and Reconstitution of Solid this compound:

  • Preparation: Don all required PPE for handling the solid form. Prepare the work surface within a chemical fume hood or ventilated balance enclosure by covering it with a disposable, plastic-backed absorbent pad.

  • Weighing: Use a tared, disposable weigh boat to measure the desired amount of this compound powder.

  • Transfer: Carefully transfer the powder to a suitable sterile container for reconstitution.

  • Reconstitution: Add the appropriate solvent (e.g., DMSO) to the powder. Cap the container securely and mix gently until the solid is completely dissolved.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.

  • Cleanup: Dispose of the weigh boat and any other contaminated disposable materials as hazardous pharmaceutical waste. Decontaminate the balance and surrounding surfaces.

2. Spill Cleanup Protocol:

  • Alert and Secure: Immediately alert others in the area and restrict access to the spill.

  • Don PPE: Put on the appropriate PPE for handling contaminated waste, including double gloves, a disposable gown, and eye/face protection.

  • Containment: For liquid spills, cover with absorbent pads from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid generating airborne dust.

  • Cleanup: Working from the outer edge of the spill towards the center, carefully collect all contaminated materials using tongs or other designated tools. Place all waste into a clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating solution (e.g., 70% ethanol), followed by a detergent solution, and then rinse with water. All cleaning materials must be disposed of as hazardous waste.

  • Post-Cleanup: Remove PPE and dispose of it as hazardous waste. Wash hands thoroughly with soap and water.

Disposal Plan

All waste contaminated with this compound must be handled as hazardous pharmaceutical waste and disposed of in accordance with institutional, local, and federal regulations (e.g., EPA regulations under the Resource Conservation and Recovery Act - RCRA).[5][6]

Waste TypeDisposal Procedure
Unused Solid Compound and Stock Solutions Dispose of as hazardous chemical waste. Do not pour down the drain.[5]
Contaminated Labware (e.g., pipette tips, tubes, flasks) Place in a designated, leak-proof, and clearly labeled hazardous waste container.
Contaminated Personal Protective Equipment (PPE) Dispose of in a designated hazardous waste container immediately after use.
Cell Culture Media and Aqueous Solutions Collect all liquid waste containing this compound. Do not dispose of it in the sanitary sewer. Treat as hazardous chemical waste.

Signaling Pathway and Experimental Workflow

Prexasertib's Mechanism of Action: CHK1 Inhibition

Prexasertib is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[7][8] Inhibition of CHK1 in cancer cells, which often have a high degree of replication stress, leads to the accumulation of DNA damage and ultimately, apoptosis.[7][8]

Prexasertib_Pathway cluster_0 DNA Damage Response cluster_1 Prexasertib Action DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatase CHK1->CDC25 phosphorylates & inhibits DNARepair DNA Repair CHK1->DNARepair promotes CDK CDK/Cyclin Complexes CDC25->CDK dephosphorylates & activates CellCycle Cell Cycle Arrest (S and G2/M Checkpoints) CDK->CellCycle promotes ReplicationCatastrophe Replication Catastrophe CellCycle->ReplicationCatastrophe bypass leads to Prexasertib Prexasertib Prexasertib->CHK1 inhibits Apoptosis Apoptosis ReplicationCatastrophe->Apoptosis induces

Caption: Prexasertib inhibits CHK1, disrupting cell cycle checkpoints and DNA repair, leading to apoptosis.

Experimental Workflow for Handling this compound

The following diagram outlines the general workflow for handling this compound in a laboratory setting, from receipt to disposal.

Experimental_Workflow Receipt Receipt and Storage (-20°C) Weighing Weighing (in fume hood) Receipt->Weighing Transport to controlled area Reconstitution Reconstitution (DMSO) Weighing->Reconstitution Weighing_PPE Full PPE Required Weighing->Weighing_PPE Experiment Experimental Use (e.g., cell culture) Reconstitution->Experiment Reconstitution_PPE Full PPE Required Reconstitution->Reconstitution_PPE Waste_Collection Waste Collection (Hazardous Waste) Experiment->Waste_Collection Experiment_PPE Lab Coat, Gloves, Eye Protection Experiment->Experiment_PPE Disposal Disposal via Certified Vendor Waste_Collection->Disposal Waste_PPE Full PPE Required Waste_Collection->Waste_PPE

Caption: General laboratory workflow for handling this compound, from receipt to disposal.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.